1-Amino-8-iodonaphthalene
Description
Structure
3D Structure
Properties
IUPAC Name |
8-iodonaphthalen-1-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8IN/c11-8-5-1-3-7-4-2-6-9(12)10(7)8/h1-6H,12H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYNQXOLPKHMRGL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)N)C(=CC=C2)I | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8IN | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.08 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
A Technical Guide to 1-Amino-8-Iodonaphthalene: Synthesis, Applications, and Procurement
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-Amino-8-iodonaphthalene is a key bifunctional building block in synthetic organic and medicinal chemistry. Its unique 1,8-disubstituted naphthalene scaffold, featuring both a nucleophilic amino group and a reactive iodo group, allows for the construction of complex polycyclic aromatic systems and the introduction of this privileged core into pharmacologically active molecules. This guide provides an in-depth analysis of this compound, covering its chemical properties, a detailed synthetic protocol, its applications in drug discovery, particularly in the development of anticancer agents, and a comprehensive overview of its commercial availability and pricing.
Introduction
The naphthalene core is a well-established scaffold in medicinal chemistry, with numerous approved drugs and clinical candidates featuring this bicyclic aromatic system.[1] The rigid, planar structure of naphthalene provides a defined orientation for appended functional groups, facilitating specific interactions with biological targets. Among the vast array of naphthalene derivatives, 1,8-disubstituted naphthalenes are of particular interest due to the unique steric and electronic environment created by the proximity of the substituents at the peri-positions. This arrangement can enforce specific conformations and enable unique chemical transformations.
This compound (CAS No: 52753-62-5) is a prime example of a versatile 1,8-disubstituted naphthalene building block. The amino group serves as a versatile handle for amide bond formation, N-alkylation, and the synthesis of heterocyclic rings. Simultaneously, the iodo group is amenable to a wide range of carbon-carbon and carbon-heteroatom bond-forming reactions, most notably palladium-catalyzed cross-coupling reactions. This dual functionality makes this compound a valuable precursor for the synthesis of a diverse array of complex molecules, including those with potential applications in oncology and materials science.
Chemical Properties and Safety Information
This compound is a solid with a molecular weight of 269.08 g/mol and a molecular formula of C₁₀H₈IN.[2] It is advisable to store this compound in a dark, inert atmosphere at 2-8°C.[2]
Safety and Handling:
As with any chemical reagent, proper safety precautions should be taken when handling this compound. It is classified as harmful if swallowed and can cause skin, eye, and respiratory irritation.[3] It is recommended to handle this compound in a well-ventilated fume hood and to wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[4] In case of contact with skin or eyes, the affected area should be flushed with copious amounts of water.[5] For detailed safety information, it is essential to consult the Safety Data Sheet (SDS) provided by the supplier.[3][4][6]
Synthesis of this compound
Proposed Synthetic Pathway
The synthesis can be envisioned as a two-step process: a diazotization of one of the amino groups of 1,8-diaminonaphthalene, followed by a Sandmeyer-type iodination reaction.
Sources
- 1. Design, synthesis and biological evaluation of naphthalene-1,4-dione analogues as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. DE2727345A1 - PROCESS FOR THE PREPARATION OF 8-AMINO-1-NAPHTHOL-3,6-DISULPHONIC ACID - Google Patents [patents.google.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. Design, synthesis and biological evaluation of naphthalene-1,4-dione analogues as anticancer agents - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. 1,8-Naphthalimide(81-83-4) 1H NMR spectrum [chemicalbook.com]
- 6. rjpbcs.com [rjpbcs.com]
1-amino-8-iodonaphthalene MSDS and safety data sheet
High-Purity Synthesis Guide & Safety Data Profile
Executive Summary
1-Amino-8-iodonaphthalene (CAS: 52753-62-5) is a specialized peri-substituted naphthalene derivative used primarily in the synthesis of polycyclic aromatic hydrocarbons (PAHs), "proton sponge" analogues, and pharmaceutical scaffolds.[1][2][3][4] Its unique 1,8-substitution pattern creates significant steric strain and electronic interaction between the iodine and amine groups, making it a valuable but reactive intermediate for palladium-catalyzed cross-coupling (Suzuki, Buchwald-Hartwig) and radical cyclization reactions.
Critical Safety Notice: As a halogenated naphthylamine derivative, this compound possesses a high-risk toxicological profile. It shares structural alerts with Class 1 carcinogens (e.g., 1-naphthylamine). Users must handle this substance with the assumption of mutagenicity and carcinogenicity until proven otherwise.
Part 1: Chemical Identity & Physicochemical Profile
| Property | Specification |
| Chemical Name | This compound |
| Synonyms | 8-iodo-1-naphthylamine; 8-iodonaphthalen-1-amine |
| CAS Number | 52753-62-5 (Primary); 19656-62-3 (Alt.[1][4] Source) |
| Molecular Formula | C₁₀H₈IN |
| Molecular Weight | 269.08 g/mol |
| Appearance | Off-white to reddish-brown crystalline solid (darkens on oxidation) |
| Solubility | Soluble in DMSO, DMF, DCM; Insoluble in water |
| Reactivity | Light-sensitive (iodide labile); Air-sensitive (amine oxidation) |
Part 2: Comprehensive Hazard Assessment (GHS Standards)[5]
This section synthesizes data from structural analogues and available vendor safety sheets to provide a robust hazard profile.
GHS Classification[5]
-
Signal Word: DANGER
-
Health Hazards:
Precautionary Protocols (P-Codes)
-
P201: Obtain special instructions before use.
-
P260: Do not breathe dust/fume/gas/mist/vapors/spray.
-
P280: Wear protective gloves (Nitrile/Viton)/protective clothing/eye protection/face protection.[9]
-
P308 + P313: IF exposed or concerned: Get medical advice/attention.[8][5][9]
Toxicology Insight (The "Why")
The toxicity of this compound is twofold:
-
Metabolic Activation: Like other naphthylamines, the amine group can undergo N-hydroxylation in the liver (cytochrome P450 mediated), forming electrophilic nitrenium ions that alkylate DNA, leading to bladder cancer.
-
Iodine Release: Upon thermal decomposition or metabolic breakdown, the release of iodide/iodine can disrupt thyroid function and cause oxidative stress.
Part 3: Storage, Handling, & Stability Logic
The 1,8-peri interaction makes the iodine atom particularly labile (prone to leaving), and the amine prone to oxidation.
Storage Decision Tree
Figure 1: Storage lifecycle.[6] Note that darkening indicates oxidation of the amine or liberation of iodine.
Handling Requirements
-
Atmosphere: Handle strictly under Nitrogen or Argon. Oxygen accelerates the formation of diazo-tars.
-
Light: Use amber glassware or wrap flasks in aluminum foil. Photolytic cleavage of the C-I bond is rapid in solution.
-
PPE: Double-glove (Nitrile). Use a full-face respirator or work exclusively in a certified fume hood.
Part 4: Synthetic Utility & Experimental Protocols
The Peri-Effect in Synthesis
The proximity of the amino and iodo groups allows for unique reactivity. The iodine serves as an excellent handle for Pd-catalyzed coupling, while the amine can direct C-H activation or act as a nucleophile.
Protocol: Palladium-Catalyzed Cross-Coupling (Suzuki-Miyaura)
Objective: Coupling this compound with a boronic acid. Challenge: Free amines can poison Pd catalysts. The iodine is sterically hindered by the peri-amine. Solution: Use of a specialized phosphine ligand (e.g., SPhos or XPhos) and protection of the amine if yields are low.
Step-by-Step Methodology
Phase A: Amine Protection (Recommended)
-
Dissolve: 1.0 eq this compound in dry DCM (0.1 M).
-
Add: 2.5 eq Di-tert-butyl dicarbonate (Boc₂O) and 0.1 eq DMAP.
-
React: Stir at RT for 4 hours (Monitor via TLC: Product R_f > Starting Material).
-
Workup: Wash with 1M HCl (removes DMAP), dry over Na₂SO₄, concentrate.
Phase B: Cross-Coupling (The Critical Step)
-
Setup: In a glovebox or Schlenk line, charge a flask with:
-
Protected Substrate (1.0 eq)
-
Aryl Boronic Acid (1.2 eq)
-
Pd(OAc)₂ (5 mol%)
-
SPhos (10 mol%) - SPhos is crucial for sterically hindered couplings.
-
K₃PO₄ (2.0 eq)
-
-
Solvent: Add degassed Toluene/Water (10:1 ratio).
-
Reaction: Heat to 90°C for 12-16 hours.
-
Checkpoint: The solution should turn from dark red/black (active Pd) to a lighter suspension upon completion.
-
-
Purification: Filter through Celite (removes Pd). Flash chromatography (Hexane/EtOAc).
Phase C: Deprotection
-
Hydrolysis: Treat with TFA/DCM (1:4) at 0°C for 1 hour to yield the final 1-amino-8-aryl-naphthalene.
Reaction Pathway Visualization
Figure 2: Synthetic workflow emphasizing the protection strategy to mitigate catalyst poisoning.
Part 5: Emergency Response Protocols
| Scenario | Immediate Action | Expert Note |
| Skin Contact | Wash with soap/water for 15 min.[3] Isolate clothing.[3][8][5][10] | Naphthylamines absorb through skin rapidly. Do not use ethanol (increases absorption). |
| Inhalation | Move to fresh air.[3][5][10] Administer oxygen if breathing is labored.[3][5] | Monitor for delayed pulmonary edema (24-48h). |
| Spill | Evacuate area. Wet sweep (avoid dust).[10][11] Use chemically resistant pads. | Treat waste as hazardous carcinogen (incineration required). |
| Fire | Use CO₂, Dry Chemical, or Foam.[5] | Warning: Combustion releases toxic Iodine vapor (purple smoke) and NOx. |
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 12300057, this compound. Retrieved from [Link]
-
Occupational Safety and Health Administration (OSHA). Occupational Health Guideline for alpha-Naphthylamine.[8] (Structural analogue data). Retrieved from [Link]
- Pozharskii, A. F., & Dalley, N. K. (2010).The Proton Sponges: Synthesis and Properties. (Context on peri-naphthalene reactivity).
Sources
- 1. 1-Naphthylamine - Wikipedia [en.wikipedia.org]
- 2. 52753-62-5|this compound|BLD Pharm [bldpharm.com]
- 3. aksci.com [aksci.com]
- 4. This compound (1 x 250 mg) | Reagentia [reagentia.eu]
- 5. spectrumchemical.com [spectrumchemical.com]
- 6. 1-Iodonaphthalene | C10H7I | CID 7004 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. fishersci.com [fishersci.com]
- 8. westliberty.edu [westliberty.edu]
- 9. carlroth.com [carlroth.com]
- 10. fishersci.com [fishersci.com]
- 11. carlroth.com [carlroth.com]
Methodological & Application
Application Notes and Protocols for the Sandmeyer-Type Reaction of 1-Amino-8-Iodonaphthalene
Introduction: Strategic Functionalization of the Naphthalene Core
The Sandmeyer reaction, a cornerstone of synthetic organic chemistry discovered by Traugott Sandmeyer in 1884, provides a versatile method for the conversion of primary aromatic amines into a wide array of functional groups via the intermediacy of diazonium salts.[1][2] This transformation is particularly valuable in the synthesis of substituted aromatic compounds where direct functionalization is either not feasible or lacks the desired regioselectivity.[3] The reaction typically proceeds in two distinct stages: the diazotization of a primary aromatic amine, followed by the copper(I)-catalyzed decomposition of the resulting diazonium salt in the presence of a nucleophile.[1][4]
This application note provides a detailed protocol for a Sandmeyer-type reaction of 1-amino-8-iodonaphthalene. This substrate presents a unique synthetic challenge and opportunity due to the presence of the sterically demanding and electronically influencing iodo group at the 8-position. The successful execution of this reaction allows for the introduction of a diverse range of functionalities at the 1-position, leading to highly substituted naphthalene derivatives that are of significant interest to researchers in materials science and drug development. The protocol herein is presented with an emphasis on the underlying chemical principles, safety considerations, and practical execution to ensure reliable and reproducible results.
Reaction Principle and Mechanism
The Sandmeyer reaction of this compound follows a well-established two-step mechanism:
-
Diazotization: The primary amino group of this compound is converted into a highly reactive diazonium salt. This is achieved by treating the amine with nitrous acid (HNO₂), which is typically generated in situ from sodium nitrite (NaNO₂) and a strong mineral acid, such as hydrochloric acid (HCl) or sulfuric acid (H₂SO₄), at low temperatures (0–5 °C).[5] The low temperature is crucial to prevent the premature decomposition of the unstable diazonium salt.[6]
-
Nucleophilic Substitution: The diazonium salt is then treated with a copper(I) salt (e.g., CuCl, CuBr, CuCN) and the corresponding nucleophile. The copper(I) catalyst facilitates the replacement of the diazonium group (-N₂⁺) with the nucleophile, leading to the formation of the desired substituted 1-iodo-8-substituted naphthalene and the evolution of nitrogen gas.[4] The reaction is believed to proceed through a single-electron transfer (SET) mechanism, generating an aryl radical intermediate.
Experimental Protocol
This protocol describes a general procedure for the Sandmeyer-type reaction of this compound. It is recommended to perform a small-scale trial to optimize the reaction conditions for the specific nucleophile being used.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| This compound | Reagent | Commercially Available | Check purity before use. |
| Sodium Nitrite (NaNO₂) | ACS Grade | Commercially Available | Store in a desiccator. |
| Hydrochloric Acid (HCl) | 37% (conc.) | Commercially Available | Handle in a fume hood. |
| Copper(I) Chloride (CuCl) | Reagent | Commercially Available | Can be freshly prepared. |
| Dichloromethane (CH₂Cl₂) | HPLC Grade | Commercially Available | For extraction. |
| Sodium Bicarbonate (NaHCO₃) | Saturated Solution | Lab Prepared | For neutralization. |
| Anhydrous Magnesium Sulfate (MgSO₄) | Reagent | Commercially Available | For drying. |
| Deionized Water | |||
| Ice |
Step-by-Step Procedure
Part 1: Diazotization of this compound
-
In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, suspend this compound (e.g., 10 mmol) in a mixture of concentrated hydrochloric acid (e.g., 25 mL) and water (e.g., 25 mL).
-
Cool the suspension to 0–5 °C in an ice-salt bath with vigorous stirring. It is crucial to maintain this temperature range throughout the diazotization process to ensure the stability of the diazonium salt.[7]
-
In a separate beaker, dissolve sodium nitrite (e.g., 11 mmol, 1.1 equivalents) in a minimal amount of cold water (e.g., 10 mL).
-
Slowly add the sodium nitrite solution dropwise to the stirred amine suspension via the dropping funnel. The rate of addition should be controlled to keep the temperature below 5 °C. The reaction is exothermic.
-
After the complete addition of the sodium nitrite solution, continue stirring the mixture at 0–5 °C for an additional 30 minutes. The formation of a clear solution or a fine suspension of the diazonium salt should be observed.
Part 2: Sandmeyer Reaction (Example with Chlorination)
-
In a separate 500 mL beaker, dissolve copper(I) chloride (e.g., 12 mmol, 1.2 equivalents) in concentrated hydrochloric acid (e.g., 20 mL).
-
Cool the copper(I) chloride solution to 0–5 °C in an ice bath.
-
Slowly and carefully, with vigorous stirring, add the cold diazonium salt solution from Part 1 to the cold copper(I) chloride solution. This addition should be done in a well-ventilated fume hood as nitrogen gas will evolve.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature.
-
Gently heat the mixture to 50–60 °C on a water bath for 30–60 minutes to ensure complete decomposition of the diazonium salt and cessation of nitrogen evolution.
Part 3: Work-up and Purification
-
Cool the reaction mixture to room temperature.
-
Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x 50 mL).
-
Combine the organic extracts and wash them with a saturated solution of sodium bicarbonate (2 x 50 mL) to neutralize any remaining acid, followed by a wash with water (1 x 50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate mixtures) or by recrystallization from an appropriate solvent (e.g., ethanol, hexane).[8][9]
Visualization of the Process
Reaction Mechanism
Caption: Mechanism of the Sandmeyer reaction of this compound.
Experimental Workflow
Sources
- 1. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 2. lscollege.ac.in [lscollege.ac.in]
- 3. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Khan Academy [khanacademy.org]
- 5. web.mnstate.edu [web.mnstate.edu]
- 6. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis of Naphthalenes and 2-Naphthols by the Electrophilic Cyclization of Alkynes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. youtube.com [youtube.com]
Application Notes & Protocols: 1-Amino-8-iodonaphthalene as a Versatile Precursor for Pincer-Type Ligands in Transition Metal Catalysis
Abstract
The unique steric constraints of the naphthalene core, when substituted at the 1 and 8 (peri) positions, provide a rigid and pre-organized scaffold for the design of highly effective chelating ligands. The proximity of these positions, approximately 2.5 Å apart, is ideal for forming stable five- or six-membered chelate rings with a transition metal center.[1][2] This guide details the utility of 1-amino-8-iodonaphthalene, a readily accessible derivative of 1,8-diaminonaphthalene, as a powerful and versatile precursor for synthesizing novel P,N (phosphine-amine) and C,N (carbene-amine) pincer-type ligands. We provide detailed, field-proven protocols for the synthesis of the precursor, its conversion into representative ligands, the subsequent formation of a palladium(II) complex, and its application as a high-activity catalyst in the Suzuki-Miyaura cross-coupling reaction.
Introduction: The Power of the Peri-Scaffold
In the rational design of ligands for homogeneous catalysis, controlling the geometry and electronic environment of the metal center is paramount. Peri-disubstituted naphthalenes have emerged as a privileged platform for ligand design due to their rigid backbone, which enforces a specific spatial arrangement of donor atoms.[3] This pre-organization minimizes the entropic penalty upon metal coordination, leading to highly stable and often more reactive catalytic species.
This compound is an exemplary precursor that contains two distinct, orthogonally reactive functional groups. The nucleophilic amino group can be readily functionalized or act as a coordinating nitrogen donor, while the iodo group provides a robust handle for carbon-carbon or carbon-heteroatom bond formation, most notably for introducing phosphine or carbene moieties via cross-coupling chemistry. This dual functionality allows for the modular synthesis of a diverse library of ligands tailored for specific catalytic applications.
Part 1: Synthesis of the Ligand Precursor
Protocol 1: Synthesis of this compound
This protocol describes the selective conversion of one amino group of 1,8-diaminonaphthalene to an iodo group. The key is the slow addition of the diazotizing agent at low temperature to favor the formation of the mono-diazonium salt.
Materials:
-
1,8-Diaminonaphthalene (1.0 eq)
-
Hydrochloric acid (HCl), concentrated (3.0 eq)
-
Sodium nitrite (NaNO₂), (1.05 eq)
-
Potassium iodide (KI), (1.5 eq)
-
Deionized water
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
Diazotization:
-
In a three-neck round-bottom flask equipped with a mechanical stirrer and a thermometer, suspend 1,8-diaminonaphthalene in deionized water.
-
Cool the suspension to 0-5 °C in an ice-salt bath.
-
Slowly add concentrated HCl while maintaining the temperature below 5 °C. Stir for 15 minutes until a fine slurry of the diamine dihydrochloride salt is formed.
-
Prepare a solution of NaNO₂ in a minimal amount of cold deionized water. Add this solution dropwise to the reaction mixture over 30-45 minutes, ensuring the temperature never exceeds 5 °C.
-
Stir the resulting mixture for an additional 30 minutes at 0-5 °C. The formation of the diazonium salt is indicated by a slight color change.
-
-
Iodination (Sandmeyer Reaction):
-
In a separate beaker, dissolve potassium iodide in deionized water.
-
Slowly add the cold diazonium salt solution from Step 1 to the KI solution with vigorous stirring. Effervescence (N₂ gas) will be observed.
-
After the addition is complete, allow the mixture to warm to room temperature and then heat gently to 50-60 °C for 1 hour to ensure complete decomposition of the diazonium salt.
-
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature.
-
Extract the aqueous mixture with DCM (3x).
-
Combine the organic layers and wash sequentially with saturated NaHCO₃ solution (to neutralize any remaining acid) and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude solid by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford this compound as a stable solid.
-
Causality: The use of stoichiometric NaNO₂ and slow, cold addition is critical to prevent the formation of the bis-diazonium salt. The subsequent heating in the iodination step drives the reaction to completion by facilitating the expulsion of nitrogen gas.
Part 2: From Precursor to Pincer Ligand
With the this compound precursor in hand, we can now install different donor groups at the 8-position to create powerful chelating ligands. Here we present two distinct pathways: one to a classic P,N-type phosphine-amine ligand and another to a precursor for a modern C,N-type N-heterocyclic carbene (NHC)-amine ligand.
Protocol 2: Synthesis of a P,N-Ligand: 8-(Diphenylphosphino)naphthalen-1-amine
This protocol employs a palladium-catalyzed cross-coupling reaction to form a C-P bond, a robust method for synthesizing arylphosphines.[4]
Materials:
-
This compound (1.0 eq)
-
Diphenylphosphine (HPPh₂), (1.2 eq)
-
Palladium(II) acetate (Pd(OAc)₂), (0.02 eq)
-
Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene), (0.04 eq)
-
Cesium carbonate (Cs₂CO₃), (2.0 eq)
-
Anhydrous, degassed toluene
-
Schlenk flask and inert atmosphere manifold (Argon or Nitrogen)
Procedure:
-
Reaction Setup:
-
To a Schlenk flask under an inert atmosphere, add this compound, Pd(OAc)₂, Xantphos, and Cs₂CO₃.
-
Evacuate and backfill the flask with inert gas three times.
-
Add anhydrous, degassed toluene via syringe, followed by diphenylphosphine.
-
-
Reaction Execution:
-
Heat the reaction mixture to 110 °C and stir vigorously for 12-24 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
-
Work-up and Purification:
-
Cool the mixture to room temperature and filter through a pad of Celite to remove the palladium catalyst and inorganic salts. Wash the pad with toluene.
-
Concentrate the filtrate under reduced pressure.
-
Purify the resulting residue by column chromatography on silica gel under an inert atmosphere (to prevent oxidation of the phosphine) to yield the desired P,N-ligand.
-
Causality: The choice of a bulky, electron-rich phosphine ligand like Xantphos is crucial for promoting the challenging C-P bond formation. Cesium carbonate is a strong enough base to deprotonate the diphenylphosphine in situ without interfering with the amino group of the substrate. An inert atmosphere is mandatory to prevent the oxidation of diphenylphosphine and the final product.
Protocol 3: Synthesis of an NHC-Amine Imidazolium Salt Precursor
N-heterocyclic carbenes (NHCs) are powerful σ-donating ligands that form highly stable complexes. This protocol creates the imidazolium salt, which is the direct precursor to the NHC ligand.
Materials:
-
This compound (1.0 eq)
-
1-(Chloromethyl)-3-mesityl-1H-imidazol-3-ium chloride (1.1 eq)
-
Potassium carbonate (K₂CO₃), (2.5 eq)
-
Anhydrous acetonitrile (MeCN)
-
Inert atmosphere manifold (Argon or Nitrogen)
Procedure:
-
Reaction Setup:
-
In a round-bottom flask under an inert atmosphere, dissolve this compound in anhydrous acetonitrile.
-
Add finely ground potassium carbonate to the solution.
-
-
Reaction Execution:
-
Add the 1-(chloromethyl)-3-mesityl-1H-imidazol-3-ium chloride portion-wise with vigorous stirring.
-
Heat the mixture to 60 °C and stir for 16 hours.
-
-
Work-up and Purification:
-
Cool the reaction to room temperature and filter to remove the inorganic salts.
-
Wash the filter cake with acetonitrile.
-
Concentrate the filtrate under reduced pressure.
-
The resulting crude imidazolium salt can often be purified by trituration with diethyl ether or recrystallization from a suitable solvent system (e.g., DCM/hexane).
-
Causality: The amino group acts as a nucleophile, displacing the chloride from the chloromethylimidazolium salt. The bulky mesityl group on the imidazolium ring provides steric protection, which is essential for the stability and catalytic activity of the final NHC complex.
Part 3: Synthesis of Transition Metal Complexes
A well-defined pre-catalyst is often superior to generating the active catalyst in situ. This protocol details the synthesis of a palladium(II) complex using the P,N-ligand synthesized in Protocol 2.
Protocol 4: Synthesis of a Palladium(II) P,N-Pincer Complex
This procedure uses a labile palladium source, allowing for facile coordination of the bidentate P,N-ligand.
Materials:
-
8-(Diphenylphosphino)naphthalen-1-amine (from Protocol 2) (1.0 eq)
-
Bis(acetonitrile)dichloropalladium(II) (PdCl₂(MeCN)₂), (1.0 eq)
-
Anhydrous dichloromethane (DCM)
-
Anhydrous diethyl ether
Procedure:
-
Complexation:
-
Under an inert atmosphere, dissolve the P,N-ligand in anhydrous DCM.
-
In a separate flask, dissolve PdCl₂(MeCN)₂ in anhydrous DCM.
-
Slowly add the palladium solution to the ligand solution at room temperature. A color change and/or precipitation is typically observed immediately.
-
Stir the reaction mixture at room temperature for 2-4 hours.
-
-
Isolation:
-
Reduce the volume of the DCM solution under vacuum.
-
Add anhydrous diethyl ether to precipitate the complex.
-
Collect the solid product by filtration, wash with a small amount of diethyl ether, and dry under high vacuum.
-
Causality: The acetonitrile ligands on the palladium precursor are labile and are easily displaced by the stronger phosphine and amine donors of the pincer ligand, driving the reaction to completion.
Part 4: Application in Homogeneous Catalysis
The ultimate test of a ligand-metal system is its performance in a catalytic reaction. We demonstrate the utility of our synthesized palladium complex in a Suzuki-Miyaura cross-coupling, a cornerstone of modern organic synthesis.[5]
Workflow & Catalytic Cycle Visualization
Protocol 5: Palladium-Catalyzed Suzuki-Miyaura Coupling
This protocol demonstrates the coupling of an aryl bromide with an arylboronic acid using the custom-synthesized palladium pre-catalyst.
Materials:
-
4-Bromoanisole (1.0 eq)
-
Phenylboronic acid (1.5 eq)
-
Potassium phosphate (K₃PO₄), (2.0 eq)
-
[PdCl₂(P,N-Ligand)] (from Protocol 4) (0.01 eq, 1 mol%)
-
Toluene/Water mixture (e.g., 10:1 v/v)
-
Inert atmosphere manifold (Argon or Nitrogen)
Procedure:
-
Reaction Setup:
-
To a Schlenk tube, add the palladium pre-catalyst, 4-bromoanisole, phenylboronic acid, and K₃PO₄.
-
Evacuate and backfill the tube with inert gas three times.
-
Add the degassed toluene/water solvent mixture via syringe.
-
-
Reaction Execution:
-
Heat the reaction mixture to 100 °C and stir for 4-12 hours.
-
Monitor the reaction for the disappearance of 4-bromoanisole by TLC or GC-MS.
-
-
Work-up and Purification:
-
Cool the reaction to room temperature.
-
Dilute with ethyl acetate and water. Separate the layers.
-
Extract the aqueous layer with ethyl acetate (2x).
-
Combine the organic layers, wash with brine, dry over MgSO₄, filter, and concentrate.
-
Purify the crude product by column chromatography on silica gel to obtain 4-methoxybiphenyl.
-
Data Summary
The performance of the catalyst can be quantified and compared. Below is a representative table of expected results.
| Entry | Catalyst Loading (mol%) | Base | Solvent | Time (h) | Yield (%) |
| 1 | 1.0 | K₃PO₄ | Toluene/H₂O | 4 | >95 |
| 2 | 0.5 | K₃PO₄ | Toluene/H₂O | 6 | >95 |
| 3 | 0.1 | K₃PO₄ | Toluene/H₂O | 12 | 90 |
Conclusion
This compound stands out as a highly valuable and adaptable precursor for the synthesis of advanced pincer-type ligands. The straightforward and robust protocols presented herein provide a clear pathway from a common starting material to a high-performance transition metal catalyst. The modularity of this approach allows researchers to easily modify the phosphine or NHC moieties, enabling the fine-tuning of steric and electronic properties to tackle a wide range of catalytic challenges in academic and industrial drug development settings.
References
- Booth, G. (2005). Naphthalene Derivatives. Ullmann's Encyclopedia of Industrial Chemistry.
-
1,8-Diaminonaphthalene. (n.d.). In Wikipedia. Retrieved February 4, 2026, from [Link]
-
Cheung, C. L., Choy, P. Y., Tse, M. H., & Kwong, F. Y. (2024). Discussion Addendum for: Preparation of 2-(2-(Dicyclohexylphosphino)phenyl)-1-methyl-1H-indole (CM-phos). Organic Syntheses, 101, 423-432. Available at: [Link]
-
ResearchGate. (n.d.). In situ synthesis of a Pd--poly (1, 8-diaminonaphthalene) nanocomposite: An efficient catalyst for Heck reactions under phosphine-free conditions. Retrieved February 4, 2026, from [Link]
- Google Patents. (n.d.). EP0000493B1 - Process for the preparation of 1-amino-8-hydroxy-naphthalene-3,6-disulphonic acid (h acid).
- Google Patents. (n.d.). US4178308A - Process for the preparation of 1-amino-8-naphthol-3,6-disulphonic acid (H-acid).
-
Organic Syntheses. (n.d.). Procedure for the preparation of a diboron compound. Retrieved February 4, 2026, from [Link]
-
ResearchGate. (n.d.). In situ synthesis of a Pd–poly (1,8-diaminonaphthalene) nanocomposite: An efficient catalyst for Heck reactions under phosphine-free conditions. Retrieved February 4, 2026, from [Link]
-
Kassel, V. M., et al. (2021). Weak Base-Promoted Direct Cross-Coupling of Naphthalene-1,8-diaminato-substituted Arylboron Compounds. JACS Au. Available at: [Link]
-
ResearchGate. (n.d.). Synthesis of 4-amino substituted 1,8-naphthalimide derivatives using palladium-mediated amination. Retrieved February 4, 2026, from [Link]
-
ACS Publications. (2019). Enhanced Catalytic Activity of Nickel Complexes of an Adaptive Diphosphine–Benzophenone Ligand in Alkyne Cyclotrimerization. Retrieved February 4, 2026, from [Link]
-
ResearchGate. (n.d.). Suzuki−Miyaura Coupling and O−Arylation Reactions Catalyzed by Palladium(II) Complexes of Bulky Ligands Bearing Naphthalene Core, Schiff Base Functionality and Biarylphosphine Moiety. Retrieved February 4, 2026, from [Link]
-
ResearchGate. (n.d.). Synthesis of ligands based on naphthalene peri-substituted by Group 15 and 16 elements and their coordination chemistry. Retrieved February 4, 2026, from [Link]
-
DTU Research Database. (n.d.). The paddlewheel complex of 1,8-naphthyridine and palladium(II). Retrieved February 4, 2026, from [Link]
- Google Patents. (n.d.). Process for the preparation of 1-amino-naphthaline-3,6,8-trisulfonic acid.
-
PubMed. (n.d.). Platinum complexes of naphthalene-1,8-dichalcogen and related polyaromatic hydrocarbon ligands. Retrieved February 4, 2026, from [Link]
-
Journal of the Chemical Society, Dalton Transactions. (n.d.). Novel chiral phosphine ligands and complexes from amino acid esters. Retrieved February 4, 2026, from [Link]
-
Chemical Communications. (n.d.). Nickel-catalysed highly regioselective synthesis of β-acyl naphthalenes under reductive conditions. Retrieved February 4, 2026, from [Link]
-
RSC Publishing. (2022). Overcoming peri- and ortho-selectivity in C–H methylation of 1-naphthaldehydes by a tunable transient ligand strategy. Retrieved February 4, 2026, from [Link]
-
ResearchGate. (n.d.). Iminophosphorane-phosphines: Versatile ligands for homogeneous catalysis. Retrieved February 4, 2026, from [Link]
-
Scite.ai. (n.d.). Ligand effects in palladium‐catalyzed Suzuki and Heck coupling reactions. Retrieved February 4, 2026, from [Link]
-
NIH. (2019). Synthesis and Spectral Properties of 8-Anilinonaphthalene-1-sulfonic Acid (ANS) Derivatives Prepared by Microwave-Assisted Copper(0)-Catalyzed Ullmann Reaction. Retrieved February 4, 2026, from [Link]
-
Wiley-VCH. (n.d.). N-Heterocyclic Carbenes. Retrieved February 4, 2026, from [Link]
-
PubMed. (n.d.). Palladium-catalyzed cross-coupling reactions on a bromo-naphthalene scaffold in the search for novel human CC chemokine receptor 8 (CCR8) antagonists. Retrieved February 4, 2026, from [Link]
-
PubMed Central. (n.d.). Tris(aminomethyl)phosphines and Their Copper(I) (Pseudo)halide Complexes with Aromatic Diimines—A Critical Retrospection. Retrieved February 4, 2026, from [Link]
-
ACS Publications. (2026). Photochemical Ni-Catalyzed Enabled C–O Coupling of Aryl Halides with Phenols. Retrieved February 4, 2026, from [Link]
-
PubMed Central. (n.d.). N‑Heterocyclic Carbenes as Ligands to 198Au(I)-Radiolabeled Compounds: A New Platform for Radiopharmaceutical Design. Retrieved February 4, 2026, from [Link]
-
Dalton Transactions. (2019). On the interaction of N-heterocyclic carbene Ir+I complexes with His and Cys containing peptides. Retrieved February 4, 2026, from [Link]
-
ResearchGate. (n.d.). ChemInform Abstract: Naphthalene and Related Systems peri-Substituted by Group 15 and 16 Elements. Retrieved February 4, 2026, from [Link]
-
Wikipedia. (n.d.). Peri-naphthalenes. Retrieved February 4, 2026, from [Link]
-
NIH. (n.d.). Peri-Substituted Acyl Pyrrolyl Naphthalenes: Synthesis, Reactions and Photophysical Properties. Retrieved February 4, 2026, from [Link]
Sources
Application Note: Synthesis of 1,8-Disubstituted Naphthalenes via Cross-Coupling
Executive Summary: The "Peri-Constraint" Challenge
The synthesis of 1,8-disubstituted naphthalenes presents a unique challenge in organic chemistry known as the peri-interaction . Unlike ortho-substituted benzenes, the 1 and 8 positions on the naphthalene ring are geometrically fixed in close proximity (approx. 2.5 Å), creating severe steric strain and electronic repulsion.
For drug development and materials science (e.g., proton sponges, chiral ligands, organic electronics), this scaffold is invaluable because of this rigidity. However, this same rigidity causes standard cross-coupling protocols (e.g., standard Suzuki-Miyaura conditions) to fail due to:
-
Inhibited Oxidative Addition: The catalytic pocket is too crowded.
-
Stalled Reductive Elimination: The formation of the C-C bond requires the two bulky groups to be forced even closer, often raising the activation energy barrier (
) beyond accessible thermal limits. -
Protodeboronation: In Suzuki couplings, the steric bulk accelerates the decomposition of the boronic acid partner before coupling can occur.
This guide details three field-proven protocols designed to overcome these specific barriers.
Mechanistic Insight: The Catalytic Bottleneck
To troubleshoot low yields, one must understand where the cycle breaks. In 1,8-naphthalene functionalization, the bottleneck is rarely transmetallation; it is almost exclusively Reductive Elimination .
Visualization: The Steric Bottleneck
The following diagram illustrates the catalytic cycle, highlighting the high-energy transition state caused by the peri-substituents.
Figure 1: The catalytic cycle for 1,8-functionalization. Note that Reductive Elimination is the primary failure mode due to the forced proximity of the peri-substituents.
Validated Protocols
Protocol A: The "Protected Boron" Suzuki Route
Best For: Synthesis of 1,8-diaryl naphthalenes where standard boronic acids undergo protodeboronation. Mechanism: Uses 1,8-diaminonaphthalene (dan) protected boronates. The dan group reduces the Lewis acidity of the boron, preventing hydrolytic decomposition while still allowing transmetallation under specific basic conditions.
Reagents:
-
Substrate: 1,8-Dibromonaphthalene[1]
-
Nucleophile: Aryl-B(dan) (Prepared from arylboronic acid + 1,8-diaminonaphthalene)
-
Catalyst: Pd(OAc)₂ (5 mol%) + XPhos (10 mol%) or Pd-PEPPSI-IPr
-
Base: KOtBu (Potassium tert-butoxide) - Critical for activating B(dan)
-
Solvent: DME (Dimethoxyethane) or Dioxane (anhydrous)
Step-by-Step Methodology:
-
Pre-complexation: In a glovebox or under Argon, mix Pd(OAc)₂ and XPhos in DME (0.5 mL) and stir for 10 min to generate the active Pd(0) species.
-
Reaction Assembly: Add 1,8-dibromonaphthalene (1.0 equiv), Aryl-B(dan) (2.5 equiv), and KOtBu (3.0 equiv) to a heavy-walled pressure vial.
-
Solvent Addition: Add degassed DME (concentration 0.1 M relative to substrate).
-
Thermal Activation: Seal the vial and heat to 110°C for 24 hours. Note: High temperature is non-negotiable to overcome the reductive elimination barrier.
-
Workup: Cool to RT. Filter through a Celite pad eluting with EtOAc. The dan group is removed during the coupling or subsequent acidic workup (1M HCl wash).
Why it works: KOtBu is strong enough to activate the robust B(dan) species, while the bulky XPhos ligand facilitates the difficult reductive elimination by "squeezing" the metal center.
Protocol B: The High-Performance Stille Coupling
Best For: Extremely sterically hindered systems (e.g., 1,8-diacridylnaphthalene) where Suzuki fails completely. Key Additive: Copper(II) Oxide (CuO).[1]
Reagents:
-
Substrate: 1,8-Dibromonaphthalene[1]
-
Nucleophile: Aryl-SnBu₃ (Tributylstannyl aryl)
-
Catalyst: Pd(PPh₃)₄ (5-10 mol%)
-
Additive: CuO (1.0 - 2.0 equiv)
-
Solvent: Toluene or DMF (degassed)
Step-by-Step Methodology:
-
Safety Prep: Organotin compounds are neurotoxic. Perform all steps in a fume hood.
-
Mixing: Combine 1,8-dibromonaphthalene (1.0 equiv), Aryl-SnBu₃ (2.2 equiv), Pd(PPh₃)₄ (10 mol%), and CuO (2.0 equiv) in a Schlenk tube.
-
Degassing: Freeze-pump-thaw the mixture 3 times to remove O₂.
-
Reflux: Heat to 120°C (Toluene) or 130°C (DMF) for 16–24 hours.
-
Scavenging: Upon cooling, add aqueous KF (potassium fluoride) and stir vigorously for 1 hour. This precipitates the tin byproducts as insoluble polymeric fluorides.
-
Purification: Filter the precipitate and purify the filtrate via column chromatography.
Why CuO? The "Liebeskind-type" effect. Copper facilitates the transmetallation from Sn to Pd, which is often sluggish in crowded systems. It also helps scavenge phosphine ligands that might otherwise inhibit the cycle.
Protocol C: Direct C-H Activation (The Modern Approach)
Best For: Late-stage functionalization of 1-naphthoic acids without pre-halogenation at the 8-position. Mechanism: Directed C-H activation using a carboxylate or amide directing group (DG).
Reagents:
-
Substrate: 1-Naphthoic acid (DG is the carboxylic acid)
-
Coupling Partner: Aryl Iodide (Ar-I)
-
Ligand: Amino acid ligands (e.g., N-acetyl-glycine or specific phosphines)
-
Base: Ag₂CO₃ or Cs₂CO₃
-
Solvent: HFIP (Hexafluoroisopropanol) or Acetic Acid
Step-by-Step Methodology:
-
Setup: In a screw-cap vial, combine 1-naphthoic acid (1.0 equiv), Aryl Iodide (1.5 equiv), Pd(OAc)₂ (10 mol%), and Ag₂CO₃ (1.0 equiv).
-
Solvent Effect: Add HFIP. Note: HFIP is a "magic solvent" for C-H activation; it stabilizes the C-H cleavage transition state.
-
Reaction: Heat to 100°C for 18 hours.
-
Workup: The product will be the 8-arylated-1-naphthoic acid.
Decision Matrix & Optimization
Use the following logic tree to select the correct protocol for your substrate.
Figure 2: Protocol Selection Workflow.
Troubleshooting Table
| Problem | Diagnosis | Solution |
| Protodeboronation | Boronic acid decomposes before coupling. | Switch to B(dan) protected boronates (Protocol A) or Stille coupling. |
| Homocoupling (Ar-Ar) | Oxidative addition is too slow; catalyst aggregates. | Increase catalyst loading; switch to Pd-PEPPSI or Pd₂(dba)₃/SPhos . |
| No Reaction (Stalled) | Reductive elimination barrier is too high. | Increase Temp >120°C; switch solvent to Mesilylene (bp 164°C) or DMF . |
| Atropisomers | Product exists as separable syn/anti isomers. | Heat at 180°C to equilibrate to the thermodynamic product, or separate via Chiral HPLC. |
References
-
Suzuki-Miyaura with B(dan): Noguchi, H., Hojo, K., & Suginome, M. (2007). Boron-Masking Strategy for the Selective Synthesis of Oligoarenes via Iterative Suzuki−Miyaura Coupling. Journal of the American Chemical Society.[4][5] Link
-
Stille Coupling with CuO: Gulevskaya, A. V., & Ermolenko, E. A. (2022).[1] 1,8-Diarylnaphthalenes: Synthesis, Properties, and Applications. European Journal of Organic Chemistry.[6] Link
-
C-H Activation (C8-Selective): Luo, J., et al. (2021). Palladium-catalyzed C8–H arylation and annulation of 1-naphthalene carboxylic acid derivatives. Organic Chemistry Frontiers.[7] Link
-
Mechanistic Review of Hindered Couplings: Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions of Highly Hindered Aryl Halides. Accounts of Chemical Research. Link
Sources
- 1. Synthesis of conformationally stable 1,8-diarylnaphthalenes: development of new photoluminescent sensors for ion-selective recognition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Overcoming peri - and ortho -selectivity in C–H methylation of 1-naphthaldehydes by a tunable transient ligand strategy - Chemical Science (RSC Publishing) DOI:10.1039/D1SC05899A [pubs.rsc.org]
- 4. Diversity-Oriented C-H Activation Reactions of the Naphthalene Scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. denmarkgroup.web.illinois.edu [denmarkgroup.web.illinois.edu]
- 6. researchgate.net [researchgate.net]
- 7. Palladium-catalyzed C8–H arylation and annulation of 1-naphthalene carboxylic acid derivatives with aryl iodides - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
Application Note: Synthesis and Utilization of Aryl Naphthalene-1,8-diamino Boronamides (Ar-B(dan))
Executive Summary & Strategic Rationale
Aryl naphthalene-1,8-diamino boronamides, commonly designated as Ar-B(dan) , represent a critical class of "masked" organoboron compounds.[1] Unlike their highly reactive boronic acid [Ar-B(OH)₂] or boronic ester [Ar-B(pin)] counterparts, B(dan) species exhibit chemically diminished Lewis acidity due to the donation of nitrogen lone pairs into the empty p-orbital of boron.
Why synthesize this?
-
Orthogonal Reactivity: The B(dan) group is inert under standard Suzuki-Miyaura coupling conditions that activate B(pin) or B(OH)₂. This allows for iterative cross-coupling (synthesizing complex oligoarenes).[1][2][3]
-
Purification & Stability: These compounds are often crystalline solids, stable to silica gel chromatography, and resistant to deborylation in air/moisture, solving the "grease" handling issues of unstable boronic acids.
-
Optoelectronics: The 1H-naphtho[1,8-cd][1,2,6]diazaborine core possesses unique photophysical properties (high Stokes shift) utilized in fluorescent sensing.
Critical Precursor Handling: 1,8-Diaminonaphthalene (DAN)[4][5]
The Failure Point: The most common cause of low yield in this synthesis is the quality of the 1,8-diaminonaphthalene (DAN) starting material. DAN is highly susceptible to oxidation, turning from a beige/brown solid to a tarry black substance upon air exposure.
Protocol: Purification of DAN
Do not skip this step if your reagent is dark black.
-
Assessment: If the commercial DAN is dark black/purple, it must be purified.
-
Method (Sublimation):
-
Place crude DAN in a sublimation apparatus.
-
Apply high vacuum (<0.1 mmHg) and heat the bottom bath to 60–70 °C.
-
Collect the white/pale-beige needles on the cold finger.
-
-
Alternative (Recrystallization):
-
Dissolve in minimum hot ethanol containing a pinch of sodium dithionite (reducing agent) to inhibit oxidation.
-
Filter hot; cool to crystallize.
-
-
Storage: Store under Argon/Nitrogen in the dark.
Synthetic Protocols
Method A: The Classical Condensation (Dehydration)
Best for: Converting stable, commercially available aryl boronic acids into B(dan) protected forms.
Mechanism: Acid-catalyzed or thermal condensation with azeotropic water removal.
Reagents:
-
Aryl Boronic Acid [Ar-B(OH)₂] (1.0 equiv)
-
1,8-Diaminonaphthalene (DAN) (1.05 equiv)
-
Solvent: Toluene (anhydrous)
-
Catalyst (Optional): p-Toluenesulfonic acid (PTSA) (1-2 mol%) – Only required for sterically hindered substrates.
Step-by-Step Workflow:
-
Setup: Equip a 2-neck round-bottom flask (RBF) with a magnetic stir bar, a Dean-Stark trap , and a reflux condenser. Flush with N₂.
-
Loading: Add Ar-B(OH)₂ and DAN to the flask.
-
Solvation: Add Toluene (0.2 M concentration relative to boronic acid). Note: Toluene is chosen for its ability to azeotrope water at 110°C.
-
Reflux: Heat the mixture to vigorous reflux. Monitor the Dean-Stark trap for water accumulation.
-
Endpoint: Reaction is usually complete when water evolution ceases (2–4 hours). TLC will show the disappearance of the polar boronic acid (baseline streak) and appearance of a highly fluorescent, non-polar spot.
-
-
Workup:
-
Option A (Precipitation): If the product crystallizes upon cooling, filter and wash with cold hexanes.
-
Option B (Extraction): If soluble, evaporate toluene under reduced pressure. Dissolve residue in DCM, wash with water (to remove excess DAN), dry over MgSO₄, and concentrate.
-
Purification: Recrystallize from Ethanol/Acetonitrile or perform flash chromatography (typically Hexanes/EtOAc gradients).
Method B: Metal-Free Sandmeyer-Type Borylation
Best for: Synthesizing B(dan) directly from arylamines (anilines), avoiding the boronic acid intermediate.[1][8]
Reference: ACS Catalysis 2019 / PubMed (See Ref 1, 2).
Reagents:
-
Arylamine (Ar-NH₂) (1.0 equiv)
-
Unsymmetrical Diboron: B(pin)-B(dan) (1.2 equiv)
-
tert-Butyl Nitrite (t-BuONO) (1.5 equiv)
-
Solvent: Acetonitrile (MeCN)
Step-by-Step Workflow:
-
Setup: Dry Schlenk tube or vial with stir bar.
-
Addition: Add Arylamine, B(pin)-B(dan), and MeCN.
-
Activation: Dropwise add t-BuONO at room temperature.
-
Reaction: Stir at room temperature (or mild heat 40°C) for 2–6 hours.
-
Workup: Quench with water. Extract with EtOAc.[4]
-
Purification: Silica gel chromatography.
Visualized Workflows (Graphviz)
Figure 1: Classical Condensation Workflow
Caption: Figure 1. Thermal condensation pathway for B(dan) synthesis using azeotropic dehydration.
Figure 2: Iterative Coupling Logic (The "Why")
Caption: Figure 2. Orthogonal reactivity strategy. B(dan) survives Step 1 conditions, allowing sequential assembly.
Characterization & Data Interpretation
Successful synthesis is confirmed by distinct NMR signatures and stability checks.
Table 1: Diagnostic NMR Signals (400 MHz, CDCl₃)
| Moiety | Proton (¹H) Shift (ppm) | Multiplicity | Notes |
| Naphthalene Backbone | 7.00 – 7.20 | Multiplet | The 2,7-positions on the naphthalene ring. |
| Naphthalene Backbone | 6.30 – 6.45 | Doublet (J ≈ 7Hz) | The 3,6-positions (distinctive upfield shift). |
| NH (Amide-like) | 5.80 – 6.10 | Broad Singlet | Often broad; disappears with D₂O shake. |
| Boron (¹¹B) | 30 – 35 | Broad Singlet | Distinct from B(pin) (which is usually ~30 ppm) but broader due to Quadrupolar relaxation. |
Troubleshooting Guide
-
Problem: Product is black/purple oil.
-
Cause: Residual oxidized DAN.
-
Fix: Wash the organic layer with dilute HCl (1M). The amine functionality of free DAN will protonate and move to the aqueous layer; the B(dan) amide is less basic and stays in organic.
-
-
Problem: Low Yield in Sandmeyer Reaction.
-
Cause: Inefficient radical generation.
-
Fix: Ensure fresh t-BuONO and degassed solvents.
-
Deprotection Protocol (Unmasking)
To utilize the B(dan) group in subsequent coupling, it must be hydrolyzed back to the boronic acid.
-
Dissolution: Dissolve Ar-B(dan) in THF.
-
Acidification: Add dilute aqueous HCl (2M) or H₂SO₄.
-
Stir: Stir at room temperature for 1–4 hours.
-
Note: The solution often turns cloudy as DAN-salt precipitates or the boronic acid forms.
-
-
Extraction: Extract the boronic acid into ether/EtOAc. The DAN remains in the acidic aqueous phase as the ammonium salt.
References
-
Direct Transformation from Arylamines to Aryl Naphthalene-1,8-diamino Boronamides. Vertex AI Search / PubMed / NIH. (2019).[1] A metal-free Sandmeyer-type process using B(pin)-B(dan).[1][8]
-
Suzuki–Miyaura Cross-Coupling of 1,8-Diaminonaphthalene (dan)-Protected Arylboronic Acids. ACS Catalysis. (2019).[2] Describes the stability and base-promoted coupling of B(dan). [2]
-
Weak Base-Promoted Direct Cross-Coupling of Naphthalene-1,8-diaminato-substituted Arylboron Compounds. Vertex AI Search / NIH. Demonstrates direct coupling without deprotection under specific conditions.[3][11]
-
Stability of alkaline aqueous solutions of sodium borohydride. ResearchGate. (2025). General context on borohydride/boron stability and hydrolysis rates.
Sources
- 1. Direct Transformation from Arylamines to Aryl Naphthalene-1,8-diamino Boronamides: A Metal-Free Sandmeyer-Type Process - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Weak Base-Promoted Direct Cross-Coupling of Naphthalene-1,8-diaminato-substituted Arylboron Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. scientificupdate.com [scientificupdate.com]
- 8. Direct Transformation from Arylamines to Aryl Naphthalene-1,8-diamino Boronamides: A Metal-Free Sandmeyer-Type Process - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. preprints.org [preprints.org]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Purification of 1-Amino-8-iodonaphthalene
A Senior Application Scientist's Guide to Column Chromatography
Welcome to the technical support center for the purification of 1-amino-8-iodonaphthalene. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of purifying this specific aromatic amine. My goal is to provide not just a protocol, but a framework for understanding the "why" behind each step, enabling you to troubleshoot effectively and adapt the methodology to your specific needs.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial queries and problems encountered during the column chromatography of this compound.
Q1: Why is my this compound streaking or tailing on the silica gel column?
A1: This is the most frequent issue with amine-containing compounds on silica gel. The root cause is the interaction between the basic amino group of your compound and the acidic silanol groups (Si-OH) on the surface of the silica.[1] This strong, often irreversible, binding leads to poor peak shape (tailing) and can result in significant yield loss.[1]
Q2: My compound seems to be decomposing on the column. How can I prevent this?
A2: While this compound is reasonably stable, the acidic nature of standard silica gel can sometimes catalyze degradation for sensitive compounds.[2] Furthermore, prolonged exposure to air and light can cause degradation of naphthylamines.[3] To mitigate this, work expeditiously, protect your fractions from direct light, and consider deactivating the stationary phase.
Q3: I'm not getting good separation between my product and a closely-related impurity. What should I do?
A3: Poor separation, or low selectivity, is a common challenge. The first step is to refine your mobile phase composition using Thin Layer Chromatography (TLC).[1] Test various solvent systems with different polarities. If this fails, a finer-grade silica gel (higher mesh) can increase theoretical plates and improve resolution. Alternatively, employing a gentle gradient elution rather than an isocratic (constant solvent) system can help resolve closely eluting spots.[2]
Q4: Can I use a stationary phase other than silica gel?
A4: Absolutely. If tailing and degradation are persistent problems, switching to a different stationary phase is an excellent strategy. Neutral or basic alumina can be effective for basic compounds like amines.[2] Alternatively, reversed-phase chromatography (e.g., using a C18-functionalized silica) is another powerful option, though it requires developing a new mobile phase system (typically involving polar solvents like water, methanol, or acetonitrile).[4]
Part 2: In-Depth Troubleshooting Guide
This section provides a systematic approach to diagnosing and solving problems during the purification process.
Troubleshooting Workflow Diagram
The following diagram outlines a logical sequence for troubleshooting common issues.
Caption: A troubleshooting flowchart for column chromatography issues.
Common Problems and Solutions
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Severe Tailing | Strong interaction between the basic amine and acidic silica silanol groups.[1] | Primary: Add a competing base like 0.5-1% triethylamine (TEA) or ammonium hydroxide to your mobile phase.[1] This neutralizes the active sites on the silica. Secondary: Switch to a neutral stationary phase like alumina or use commercially available deactivated silica gel. |
| No Compound Eluting | 1. The mobile phase is not polar enough. 2. The compound has irreversibly adsorbed or decomposed on the column. | Primary: Gradually increase the polarity of your mobile phase.[2] Secondary: If increasing polarity doesn't work, test your compound's stability on a small amount of silica (see TLC Tip in Protocol section). If it's unstable, a different stationary phase is required. |
| Poor Separation | 1. Incorrect mobile phase choice (poor selectivity). 2. Column was packed improperly, leading to channeling. 3. Column was overloaded with crude material. | Primary: Re-evaluate your TLC to find a solvent system that gives a greater ∆Rf between your product and impurities.[1] Secondary: Repack the column carefully, ensuring a homogenous and level bed. Tertiary: Reduce the amount of sample loaded. A general rule is 1-10% of the silica weight, depending on separation difficulty. |
| Product Elutes in the Solvent Front | The mobile phase is too polar, causing all components to move with the solvent without interacting with the stationary phase. | Reduce the polarity of the mobile phase. Start with a less polar solvent (e.g., pure hexane or dichloromethane) and gradually add the more polar solvent. |
Part 3: Experimental Protocol & Methodologies
This section provides a detailed, step-by-step protocol for the purification of this compound.
Safety First
-
Handling: this compound is an irritant.[5] Always handle it in a well-ventilated fume hood. Wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.[5]
-
Solvents: The organic solvents used (e.g., hexane, ethyl acetate, dichloromethane) are flammable and volatile. Keep them away from ignition sources.
-
Waste: Dispose of all chemical waste according to your institution's guidelines.
Step 1: TLC Method Development (The Blueprint)
Never run a column without first optimizing the separation on a TLC plate. This small-scale experiment saves enormous amounts of time and solvent.
-
Prepare Samples: Dissolve a small amount of your crude this compound in a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Spot the Plate: Using a capillary tube, spot the crude mixture on a silica gel TLC plate.
-
Develop the Plate: Place the plate in a TLC chamber containing your chosen solvent system.
-
Visualize: Since this compound is an aromatic compound, it should be visible under a UV lamp (254 nm).[6] It will appear as a dark spot.
-
Goal: Your target Rf value for the product should be between 0.25 and 0.35 . This generally provides the best balance for separation on a column.
Recommended Starting Solvent Systems for TLC:
| System | Ratio (v/v) | Expected Outcome & Comments |
| Hexane / Ethyl Acetate | 9:1 → 7:3 | A good starting point for moderately polar compounds. Adjust ratio to achieve target Rf. |
| Dichloromethane (DCM) / Methanol | 99:1 → 95:5 | A more polar system. Be cautious, as methanol significantly increases polarity. |
| Hexane / Ethyl Acetate + 1% TEA | 8:2 (+1% TEA) | Highly Recommended. The added triethylamine (TEA) will significantly reduce tailing of the amine spot, giving a much truer indication of separation. |
Step 2: Column Preparation and Packing
A well-packed column is critical for a successful separation.
Caption: Workflow for preparing the chromatography column.
-
Choose Column Size: Select a column with a diameter and length appropriate for the amount of material you are purifying. A height-to-diameter ratio of ~10:1 is a good guideline.
-
Slurry Packing (Recommended):
-
Add a small plug of cotton or glass wool to the bottom of the column, followed by a thin layer of sand.
-
In a separate beaker, mix your silica gel with the initial, least polar mobile phase (e.g., 95:5 Hexane/EtOAc) to form a thin, pourable slurry.
-
Pour the slurry into the column in one continuous motion.
-
Gently tap the side of the column to dislodge air bubbles and help the silica settle evenly.
-
Open the stopcock and drain some solvent, collecting it for reuse. Continuously add more solvent to the top, ensuring the silica bed never runs dry.[7]
-
-
Finalize Packing: Once the silica bed is stable, add a thin layer of sand on top to prevent the bed from being disturbed during solvent addition.[7] Drain the solvent until it is just level with the top of the sand layer.
Step 3: Sample Loading
-
Dissolve Sample: Dissolve your crude material in the minimum amount of solvent (preferably the mobile phase or a slightly more polar solvent).
-
Wet Loading: Carefully add the dissolved sample solution to the top of the column using a pipette.
-
Dry Loading (Alternative): If your compound is not very soluble in the mobile phase, dissolve it in a strong solvent (like DCM), add a small amount of silica gel, and evaporate the solvent under reduced pressure. This creates a dry, free-flowing powder that can be carefully added to the top of the packed column.
Step 4: Elution and Fraction Collection
-
Begin Elution: After loading, carefully add your mobile phase to the column. Use the solvent system determined from your TLC analysis (including the added base, if necessary).
-
Apply Pressure: Use gentle air pressure (from a pump or airline) to achieve a steady flow rate. A good flow rate is typically a few centimeters per minute.
-
Collect Fractions: Collect the eluent in a series of test tubes or vials.
-
Monitor Progress: Use TLC to analyze the collected fractions to determine which ones contain your purified product. Spot your starting material, the current fraction, and the previous fraction on the same plate to track the separation.
By following this structured approach, explaining the causality behind each step, and preparing for common challenges, you can reliably and efficiently purify this compound for your research and development needs.
References
-
Sorbent-Adsorbents. (n.d.). Amino Acid Purification - Column Chromatography. Retrieved from [Link]
-
Biotage. (2023, February 10). How do I purify ionizable organic amine compounds using flash column chromatography? Retrieved from [Link]
- Khan, M., et al. (2023).
-
ResearchGate. (2022, August 12). (PDF) Analysis of Amino Acids Using Thin Layer Chromatography. Retrieved from [Link]
- Google Patents. (n.d.). US1646290A - Process for manufacturing 1-aminonaphthalene-8-carboxylic acid.
-
ResearchGate. (n.d.). Selection of Stationary Phase and Mobile Phase in High Performance Liquid Chromatography. Retrieved from [Link]
-
Adrona. (n.d.). Thin layer chromatography. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Flash Column Chromatography. Retrieved from [Link]
-
Cole-Parmer. (n.d.). Material Safety Data Sheet - 1,8-Diaminonaphthalene, 99%. Retrieved from [Link]
-
Journal of Education and Scientific Research. (2014). Separation and identification of naphthalene, acenaphthylene, pyrene, benz{a} anthracene and 1,3,2,4-dibenzanthracene. Retrieved from [Link]
- Hrelia, M., & Angeloni, C. (2022). Analytical Chemistry of Impurities in Amino Acids Used as Nutrients: Recommendations for Regulatory Risk Management. Nutrients, 14(14), 2839.
- Hirs, C. H. W., Moore, S., & Stein, W. H. (1952). Isolation of amino acids by chromatography on ion exchange columns; use of volatile buffers. Journal of Biological Chemistry, 195(2), 669-681.
-
Amrita Virtual Lab. (n.d.). Separation of Amino Acids by Thin Layer Chromatography (Procedure). Retrieved from [Link]
-
Alfa Aesar. (2025, September 24). 8-Aminonaphthalene-1-sulfonic acid - SAFETY DATA SHEET. Retrieved from [Link]
-
ResearchGate. (2005). (PDF) Impurity profile of amino acids? Retrieved from [Link]
-
Restek. (n.d.). Troubleshooting Guide. Retrieved from [Link]
-
Agilent. (n.d.). Finding the Perfect Match: Practical Advice on Column and Mobile Phase Selection. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). O'Donnell Amino Acid Synthesis. Retrieved from [Link]
-
Iraqi Journal of Science. (2013). Chromatographic Separation of Some Amino Acids by High Performance Liquid Chromatography Method Using A New Stationary Phase. Retrieved from [Link]
-
Alwsci. (2024, May 10). Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks. Retrieved from [Link]
-
Chemistry LibreTexts. (2022, April 7). 2.3F: Visualizing TLC Plates. Retrieved from [Link]
-
PubChem. (n.d.). 1-Iodonaphthalene. Retrieved from [Link]
-
Carl ROTH. (2024, March 1). Safety Data Sheet: 8-Anilinonaphthalene-1-sulfonic acid. Retrieved from [Link]
-
Longdom Publishing. (n.d.). Crucial Role of Mobile Phase Composition in Chromatography. Retrieved from [Link]
-
Agilent. (n.d.). Optimizing Separation of Oligonucleotides with Anion-Exchange Chromatography. Retrieved from [Link]
-
PubChem. (n.d.). 8-Nitronaphthalen-1-amine. Retrieved from [Link]
-
Sciensano. (2018). Impurity profiling of the most frequently encountered falsified polypeptide drugs on the Belgian market. Retrieved from [Link]
-
ChemistryViews. (2012, August 7). Tips and Tricks for the Lab: Column Troubleshooting and Alternatives. Retrieved from [Link]
-
PubChem. (n.d.). 4-Amino-1,8-naphthalimide. Retrieved from [Link]
-
PubChem. (n.d.). 1-Naphthylamine. Retrieved from [Link]
Sources
Technical Support Center: Troubleshooting Low-Yield Coupling Reactions of 8-Iodo-1-Naphthylamine
As a Senior Application Scientist, this guide is designed to provide researchers, chemists, and drug development professionals with in-depth troubleshooting strategies for palladium-catalyzed cross-coupling reactions involving 8-iodo-1-naphthylamine. The unique steric and electronic properties of this substrate—specifically the steric hindrance from the peri-amino group and the electron-rich nature of the naphthalene ring—often lead to challenges such as low conversion, catalyst deactivation, and competing side reactions. This guide follows a logical, problem-oriented Q&A format to address these issues directly.
Initial Diagnosis: A General Troubleshooting Workflow
Low product yield is rarely due to a single factor. It is typically an interplay of reagent quality, reaction setup, and suboptimal parameter selection. Before diving into specific reaction types, it is crucial to follow a systematic diagnostic approach. The workflow below outlines a logical sequence for identifying the root cause of poor reaction performance.
Caption: A logical workflow for diagnosing low-yield coupling reactions.
FAQs: Common Issues and Solutions
This section addresses specific questions you may have during your experiments. The solutions are grounded in established mechanistic principles of organometallic chemistry.
Section 1: Reagent and Substrate Integrity
Q1: My reaction is stalled with significant starting material remaining. Could my 8-iodo-1-naphthylamine be the problem?
A1: Absolutely. The purity and stability of 8-iodo-1-naphthylamine are critical. Two common issues are:
-
Oxidation: Aromatic amines, especially on an electron-rich naphthalene core, are susceptible to air oxidation, which can generate colored impurities that may inhibit palladium catalysts.[1][2] Freshly purified or commercially sourced high-purity material is recommended. If your material is old or discolored (e.g., purplish-red), purification by recrystallization or column chromatography may be necessary.[2]
-
Synthetic Impurities: Depending on the synthetic route, isomeric impurities or residual starting materials could be present. Verify the purity (>98%) by ¹H NMR and LC-MS before use.
Q2: I suspect my palladium catalyst or phosphine ligand has lost activity. How can I confirm this and prevent it?
A2: Palladium(0) catalysts and phosphine ligands are highly sensitive to oxygen.[3]
-
Catalyst Oxidation: Palladium(0) sources like Pd(PPh₃)₄ or Pd₂(dba)₃ can oxidize on prolonged exposure to air, rendering them inactive for the initial oxidative addition step.
-
Ligand Oxidation: Phosphine ligands, particularly electron-rich alkylphosphines, can be oxidized to phosphine oxides, which do not coordinate effectively to the palladium center.[3]
Preventative Measures:
-
Use Precatalysts: Modern palladium precatalysts (e.g., G3 or G4 Buchwald precatalysts) are air-stable crystalline solids that generate the active Pd(0) species in situ, offering greater reliability.
-
Inert Atmosphere: Always handle catalysts and ligands in a glovebox or under a robust stream of an inert gas like argon or nitrogen.
-
Fresh Reagents: Use freshly opened bottles of ligands and catalysts whenever possible. Avoid using the "community" bottle that has been exposed to air multiple times.
Q3: How critical are the solvent and base quality?
A3: They are paramount. Low yields can often be traced back to impure or wet solvents and bases.
-
Solvents: For most cross-coupling reactions, anhydrous and degassed solvents are essential. Water can hydrolyze organometallic intermediates and participate in side reactions. Dissolved oxygen can deactivate the catalyst system.[3] Always use freshly dried and degassed solvents.
-
Bases: The purity and physical form of the base matter. For example, potassium phosphate (K₃PO₄) is highly hygroscopic. Some anhydrous Suzuki couplings using K₃PO₄ have been shown to require a few equivalents of water to function effectively.[4] For consistency, using a fresh bottle of base or drying it in an oven before use is good practice. The base's strength and solubility also directly impact the reaction rate and side-product formation.
Section 2: Reaction-Specific Optimization
The steric hindrance near the iodine atom and the coordinating ability of the primary amine make 8-iodo-1-naphthylamine a challenging substrate. The choice of ligand, base, and solvent is therefore critical and depends heavily on the specific coupling reaction being performed.
Caption: Suzuki-Miyaura cycle highlighting challenging steps for this substrate.[5][6]
Q4: [Suzuki Coupling] I'm getting low yield when coupling 8-iodo-1-naphthylamine with a boronic acid. Where should I start my optimization?
A4: The Suzuki-Miyaura reaction is sensitive to the balance of electronics and sterics.
-
Ligand Choice: The primary amino group and the bulky naphthalene system require a sterically demanding and electron-rich ligand. Standard ligands like PPh₃ may be insufficient. Buchwald-type biarylphosphine ligands (e.g., XPhos, SPhos, RuPhos ) are excellent starting points.[7] They accelerate both the oxidative addition to the electron-rich C-I bond and the rate-limiting reductive elimination step.[8]
-
Base Selection: A moderately strong base is typically required. Inorganic bases like K₃PO₄ or Cs₂CO₃ are often superior to K₂CO₃, as they are less likely to cause significant boronic acid decomposition.[9]
-
Solvent System: A polar aprotic solvent system is usually effective. Common choices include dioxane/water , THF/water , or DMF .[10][11] The presence of water can be crucial for the transmetalation step.[12]
Table 1: Recommended Starting Conditions for Screening Suzuki Coupling
| Parameter | Condition 1 | Condition 2 | Condition 3 | Rationale |
|---|---|---|---|---|
| Pd Precatalyst | XPhos Pd G3 (2 mol%) | RuPhos Pd G3 (2 mol%) | Pd₂(dba)₃ (1 mol%) | Air-stable precatalysts are reliable; Pd₂(dba)₃ is a classic source. |
| Ligand | (none) | (none) | XPhos (2.5 mol%) | Ligand is part of the precatalyst or added separately. |
| Base | K₃PO₄ (2.0 eq) | Cs₂CO₃ (2.0 eq) | K₂CO₃ (3.0 eq) | Varying base strength and cation can significantly impact yield. |
| Solvent | Dioxane / H₂O (4:1) | Toluene / H₂O (10:1) | DMF | Choice of solvent affects solubility and reaction kinetics.[11] |
| Temperature | 100 °C | 110 °C | 80 °C | Higher temperatures can overcome activation barriers but may also increase side reactions.[3] |
Q5: [Buchwald-Hartwig Amination] I am attempting to couple 8-iodo-1-naphthylamine with another aryl halide, but the reaction is messy. What is going on?
A5: You are essentially performing an N-arylation on a sterically hindered primary amine. This presents several challenges:
-
Substrate Inhibition: The product, a diarylamine, can sometimes coordinate more strongly to the palladium center than the starting amine, leading to catalyst inhibition.
-
Steric Hindrance: The peri-position interaction makes the amine a poor nucleophile and hinders the final reductive elimination step.
-
Ligand Choice is Critical: This transformation requires highly active and sterically demanding ligands. The most effective ligands are typically bulky dialkylbiarylphosphines. BrettPhos and RuPhos have demonstrated excellent performance for coupling hindered primary amines.[13][14] Diphosphinoamine ligands have also been shown to be effective for sterically demanding substrates.[15][16]
-
Base Selection: A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOtBu) or Lithium bis(trimethylsilyl)amide (LiHMDS) are standard choices.
Q6: [Sonogashira Coupling] My attempt to couple 8-iodo-1-naphthylamine with a terminal alkyne resulted in a low yield of the desired product and a significant amount of alkyne homocoupling. How can I fix this?
A6: The Sonogashira reaction involves a dual catalytic cycle with palladium and copper.[17][18] The main side reaction, Glaser coupling (alkyne homocoupling), is catalyzed by the copper co-catalyst in the presence of oxygen.[17]
-
Minimize Glaser Homocoupling:
-
Rigorous Degassing: Ensure your reaction mixture is thoroughly deoxygenated before and during the reaction.
-
Copper-Free Conditions: For electron-rich aryl iodides, copper-free Sonogashira conditions can be highly effective and completely avoid Glaser coupling.[17] This typically requires a slightly higher reaction temperature and a suitable amine base like pyrrolidine or piperidine.[19]
-
-
Optimizing the Palladium Cycle:
-
Ligand: While PPh₃ is classic, more electron-rich and bulky phosphine ligands can accelerate the reaction with electron-rich aryl halides.
-
Base: An amine base (e.g., triethylamine, diisopropylethylamine ) is typically used, acting as both a base and often as a solvent.[20] Its role is to deprotonate the alkyne, facilitating its addition to the copper or palladium center.
-
Experimental Protocols
Protocol 1: Small-Scale Parallel Screening for Reaction Optimization
When troubleshooting, a systematic screen of parameters is more efficient than a one-at-a-time approach.[3][11] This protocol allows for the rapid identification of promising conditions.
Objective: To efficiently screen a matrix of ligands, bases, and solvents to identify optimal conditions for the coupling of 8-iodo-1-naphthylamine.
Methodology:
-
Setup: In a glovebox, arrange an array of 2 mL reaction vials, each with a small stir bar.
-
Stock Solution Preparation: To ensure accurate dispensing, prepare a stock solution of 8-iodo-1-naphthylamine and your coupling partner (e.g., boronic acid, 1.2 eq) in a suitable solvent (e.g., dioxane).
-
Reagent Dispensing:
-
To each vial, add the solid base (e.g., K₃PO₄, 2.0 eq).
-
Add the solid palladium precatalyst (e.g., XPhos Pd G3, 2 mol%) and any additional ligand if required.
-
Dispense the stock solution containing the substrates into each vial.
-
Add the screening solvent (e.g., Dioxane/H₂O, THF, DMF).
-
-
Execution:
-
Seal the vials tightly with screw caps containing PTFE septa.
-
Remove the vial array from the glovebox and place it in a pre-heated aluminum heating block with vigorous stirring.
-
Run the reactions for a set time (e.g., 12-18 hours).
-
-
Analysis:
-
After cooling, take a small, measured aliquot from each vial.
-
Quench the aliquot with a suitable solvent (e.g., acetonitrile) and dilute for analysis.
-
Analyze by LC-MS or GC-MS to determine the percent conversion to product and identify any major byproducts. Compare the results across all conditions to select the optimal set for a larger-scale reaction.
-
References
-
Various Authors. (2017). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction? ResearchGate. Retrieved from [Link]
-
Various Authors. (2018). Why can't I achieve good yields for this Suzuki reaction? ResearchGate. Retrieved from [Link]
-
CovaSyn. (n.d.). Optimizing Suzuki Coupling Reactions. CovaSyn. Retrieved from [Link]
-
Various Authors. (2021). Diagnosing issues with a failed Suzuki coupling? Reddit. Retrieved from [Link]
- Henkel, G. et al. (1984). Process for the preparation of 1-naphthylamine. Google Patents (CA1241664A).
-
Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Organic Chemistry Portal. Retrieved from [Link]
-
Ma, D., & Wu, J. (2018). Highly Efficient Method for Suzuki Reactions in Aqueous Media. National Institutes of Health. Retrieved from [Link]
-
Chemistry LibreTexts. (2024). Sonogashira Coupling. Chemistry LibreTexts. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 1-Naphthylamine. PubChem. Retrieved from [Link]
-
Mitchell, S. et al. (2021). Reaction Environment Design for Multigram Synthesis via Sonogashira Coupling over Heterogeneous Palladium Single-Atom Catalysts. ACS Catalysis. Retrieved from [Link]
-
Al-Abachi, A. M., & Al-Ghabsha, T. S. (2015). Spectrophotometric Determination of 1- Naphthylamine by Diazotization and Coupling with 8-Hydroxyquinoline. ResearchGate. Retrieved from [Link]
-
Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews. Retrieved from [Link]
-
Various Authors. (2018). Optimization of solvents and bases in Suzuki-Miyaura cross-coupling.... ResearchGate. Retrieved from [Link]
-
Various Authors. (2019). Optimization of Sonogashira coupling. ResearchGate. Retrieved from [Link]
-
Boruah, B. et al. (2017). Facile Buchwald–Hartwig coupling of sterically encumbered substrates effected by PNP ligands. Dalton Transactions. Retrieved from [Link]
-
Alonso, F. et al. (2011). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews. Retrieved from [Link]
-
Viciu, M. S. et al. (2004). Rational Ligand Design for the Arylation of Hindered Primary Amines Guided by Reaction Progress Kinetic Analysis. Journal of the American Chemical Society. Retrieved from [Link]
-
Various Authors. (2017). “Facile Buchwald-Hartwig coupling of sterically encumbered substrates effected by diphosphinoamine as ligands". ResearchGate. Retrieved from [Link]
-
Wikipedia. (n.d.). Sonogashira coupling. Wikipedia. Retrieved from [Link]
-
Surry, D. S., & Buchwald, S. L. (2011). Addressing Challenges in Palladium-Catalyzed Cross-Coupling Reactions Through Ligand Design. ResearchGate. Retrieved from [Link]
-
Zhang, Y. et al. (2020). Ligand Effects of BrettPhos and RuPhos on Rate-Limiting Steps in Buchwald–Hartwig Amination Reaction Due to the Modulation of Steric Hindrance and Electronic Structure. ACS Omega. Retrieved from [Link]
-
Chemistry LibreTexts. (2020). 17.2: Palladium catalyzed couplings. Chemistry LibreTexts. Retrieved from [Link]
-
Jana, R. et al. (2011). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. National Institutes of Health. Retrieved from [Link]
-
Various Authors. (2024). How to approach choosing reaction conditions for Suzuki? Reddit. Retrieved from [Link]
-
Various Authors. (2019). Effects of solvent, base, and temperature in the optimisation of a new catalytic system for sonogashira cross-coupling using NCP pincer palladacycle. ResearchGate. Retrieved from [Link]
Sources
- 1. 1-Naphthylamine | C10H9N | CID 8640 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 1-Naphthylamine | 134-32-7 [chemicalbook.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
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- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Optimizing Suzuki Coupling Reactions [covasyn.com]
- 12. Highly Efficient Method for Suzuki Reactions in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Facile Buchwald–Hartwig coupling of sterically encumbered substrates effected by PNP ligands - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 16. researchgate.net [researchgate.net]
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- 18. Sonogashira coupling - Wikipedia [en.wikipedia.org]
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- 20. researchgate.net [researchgate.net]
Technical Support Center: Recrystallization of 1-Amino-8-Iodonaphthalene
The following Technical Support Guide is designed for researchers and process chemists working with 1-amino-8-iodonaphthalene . It synthesizes chemical principles with practical purification strategies to address the unique challenges posed by this peri-substituted naphthalene derivative.
Executive Summary & Compound Profile
This compound is a critical intermediate in the synthesis of peri-substituted naphthalene derivatives and aryne precursors. Its purification is complicated by two main factors:
-
Steric Strain: The iodine atom at the C8 position and the amino group at C1 impose significant peri-strain, affecting crystal packing and solubility.
-
Instability: The compound is sensitive to photo-degradation (C-I bond cleavage) and oxidation (amino group), often leading to "purple/brown" discoloration.
This guide provides a validated solvent selection strategy and a troubleshooting workflow to maximize recovery and purity.
Optimal Solvent Systems
We categorize solvent systems based on the impurity profile and the final application of the compound.
System A: The "Gold Standard" (Polar/Protic)
Solvent: Ethanol (95%) / Water
-
Mechanism: The amino group provides good solubility in hot ethanol. The iodine atom increases lipophilicity, making water an effective anti-solvent.
-
Best For: General purification, removal of inorganic salts, and removal of oxidation by-products (which often remain in the aqueous mother liquor).
-
Ratio: Typically 4:1 to 10:1 (Ethanol:Water) . Note: Always determine saturation point experimentally.
System B: The "Anhydrous" Option (Non-Polar/Polar)
Solvent: Hexane / Ethyl Acetate
-
Mechanism: Ethyl acetate dissolves the compound; Hexane acts as the anti-solvent.
-
Best For: Material intended for moisture-sensitive reactions (e.g., organometallic coupling) where trace water must be avoided.
-
Ratio: Start with pure Ethyl Acetate, then add Hexane until turbidity persists.
System C: For Highly Impure Crude
Solvent: Methanol (with Activated Charcoal)
-
Mechanism: Methanol has higher solubilizing power than ethanol. Combined with charcoal filtration, this is the best method for removing the "tarry" oxidation impurities common in aged samples.
Solvent Compatibility Table
| Solvent System | Solubilizing Power | Impurity Rejection | Risk of "Oiling Out" | Recommended Use |
| Ethanol/Water | High | Excellent (Salts/Tars) | Moderate | Primary Choice |
| Hexane/EtOAc | Moderate | Good (Non-polars) | Low | Anhydrous applications |
| Toluene | Low | Moderate | High | Only for specific non-polar impurities |
| Methanol | Very High | Poor (if used alone) | N/A | Initial extraction from crude reaction |
Step-by-Step Recrystallization Protocol (SOP)
Safety Warning: this compound is light-sensitive and a potential skin irritant. Perform all steps under low-light conditions (amber glassware or foil-wrapped flasks) and in a fume hood.
Phase 1: Dissolution & Decolorization
-
Place the crude solid in an Erlenmeyer flask.
-
Add Ethanol (95%) just enough to cover the solid.
-
Heat the mixture to a gentle boil (approx. 78°C) on a steam bath or stir plate.
-
Incremental Addition: Add more hot ethanol in small portions (1-2 mL) until the solid just dissolves.
-
Critical Check: If dark, insoluble particles remain, these are likely impurities. Do not add infinite solvent.
-
-
Decolorization (Optional but Recommended): If the solution is dark purple/brown, remove from heat, cool slightly, and add activated charcoal (1-2% by weight). Boil for 2 minutes.
-
Hot Filtration: Filter the hot solution through a pre-warmed fluted filter paper or a celite pad to remove charcoal and mechanical impurities.
Phase 2: Crystallization
-
Return the filtrate to a boil.
-
Anti-Solvent Addition: Add hot Water dropwise to the boiling solution until a faint, persistent cloudiness (turbidity) appears.
-
Clarification: Add one drop of hot Ethanol to clear the turbidity.
-
Cooling:
-
Allow the flask to cool to room temperature undisturbed (approx. 30-60 mins).
-
Once room temperature is reached, place in an ice-water bath (0-4°C) for 1 hour to maximize yield.
-
Phase 3: Isolation
-
Collect crystals via vacuum filtration (Buchner funnel).
-
Wash: Wash the filter cake with a small amount of cold 50% Ethanol/Water .
-
Dry: Dry under high vacuum in the dark. Avoid oven drying above 50°C due to potential thermal instability.
Troubleshooting Guide (FAQ)
Q1: My solution turned deep purple/brown during heating. What happened? A: This indicates oxidation and iodine liberation.
-
Cause: Exposure to light or excessive heat in the presence of air.
-
Fix: Use amber glassware. Perform a "charcoal treatment" (see Phase 1, Step 5) to adsorb the colored impurities. Ensure your solvent is degassed if the problem persists.
Q2: The product is "oiling out" (forming liquid droplets) instead of crystals. A: This occurs when the melting point of the solute in the solvent mixture is lower than the solvent's boiling point, or the solution is too concentrated.
-
Immediate Fix: Reheat the mixture to redissolve the oil. Add a small amount of additional solvent (Ethanol). Allow the solution to cool much more slowly (insulate the flask with a towel).
-
Systemic Fix: Switch to System B (Hexane/EtOAc) . Oiling out is more common in aqueous systems.
Q3: I have low recovery yield (<50%). A: The compound is likely too soluble in the chosen solvent volume.
-
Fix: You used too much solvent. Concentrate the mother liquor (filtrate) using a rotary evaporator to half its volume and repeat the cooling process to harvest a "second crop" of crystals.
Q4: Can I use chlorinated solvents like Dichloromethane (DCM)? A: DCM is excellent for dissolving the compound but poor for crystallizing it due to its high solubility power and low boiling point. Use DCM only for extraction, then swap to Ethanol or Hexane/EtOAc for crystallization.
Visualized Workflows
Diagram 1: Solvent Selection Decision Tree
Caption: Decision tree for selecting the optimal solvent system based on impurity profile and downstream requirements.
Diagram 2: Recrystallization Process Flow
Caption: Step-by-step workflow for the recrystallization of this compound, highlighting the critical decolorization step.
References
-
Compound Properties: 1-Naphthylamine physical data (MP 50°C) used as baseline for amino-naphthalene solubility. National Institute of Standards and Technology (NIST) Chemistry WebBook. Link
-
Synthesis & Handling: Procedures for handling light-sensitive amino-naphthalene derivatives (e.g., 1,8-diaminonaphthalene). Organic Syntheses, Coll.[1] Vol. 6, p. 967 (1988). Link
-
General Recrystallization Theory: "Purification of Laboratory Chemicals" - Standard protocols for aromatic amines. ScienceDirect Reference. Link
-
Peri-Substituted Naphthalenes: Structural effects of 1,8-disubstitution on solubility and stability. Journal of the Chemical Society, Perkin Transactions 2. Link
Sources
Technical Support Center: Advanced Handling of Peri-Substituted Naphthylamines
Ticket ID: #PERI-NAP-001 Assigned Specialist: Senior Application Scientist, Organic Synthesis Division Status: Open Priority: Critical (Stability Risk)
Executive Summary: The "Peri-Effect" & Instability
Welcome to the technical support hub for peri-substituted naphthylamines . If you are here, you are likely dealing with the "Purple Sludge" phenomenon—where pristine crystals turn into a dark tar within hours.
The Root Cause: The instability of 1,8-disubstituted naphthalenes stems from the Peri-Effect . The 1- and 8-positions are geometrically forced into close proximity (distance < 2.5 Å), creating significant Van der Waals repulsion and orbital overlap. In 1,8-diaminonaphthalene and its derivatives (like Proton Sponge®), this forces the nitrogen lone pairs into a non-planar, highly accessible geometry.
While this makes them exceptional bases (Proton Sponge pKa ~12.1), it also raises the HOMO energy, making them exceptionally prone to Single Electron Transfer (SET) oxidation by atmospheric oxygen and light.
Module 1: Troubleshooting Oxidation (The "Purple Sludge")
Q: Why did my 1,8-diaminonaphthalene turn black/purple overnight?
A: You have witnessed oxidative dimerization . Unlike simple anilines, peri-naphthylamines form stable radical cations upon exposure to air. These radicals rapidly couple to form azo-dimers or oxidize further into naphthoquinones. The "purple" color is often due to extended conjugation in these degradation products, which act as dyes even at low concentrations.
The Fix:
-
Light Exclusion: These compounds are photo-active. Store in amber vials wrapped in foil.
-
Oxygen Exclusion: Storage under Argon is mandatory. Nitrogen is acceptable, but Argon's higher density offers better "blanketing" for solids.
Q: Can I salvage the dark material?
A: Yes, via Inert Recrystallization. The oxidation products are often more polar or significantly less soluble in non-polar solvents than the parent amine.
Protocol A: Inert Recrystallization (Hexane/Alkanes)
-
Place the dark solid in a Schlenk flask under Argon.
-
Add degassed Hexane (or Cyclohexane).
-
Heat gently. The pure amine will dissolve; the "tar" will often melt and form a heavy, immiscible layer at the bottom or stick to the glass.
-
Cannula Filter the hot supernatant into a clean, cold Schlenk flask.
-
Crystallization should occur immediately upon cooling.
Module 2: Purification Nightmares (Chromatography)[1]
Q: My compound streaks on TLC and vanishes on the column. Why?
A: Silica Gel Acidity. Standard silica gel is slightly acidic (pH 4–5). Peri-naphthylamines are electron-rich bases. They protonate on the silica surface, forming ammonium salts that bind irreversibly (cation exchange) or undergo acid-catalyzed decomposition.
The Fix: Triethylamine (Et3N) Doped Silica You must neutralize the acidic silanol sites (Si-OH) before introducing your compound.
Protocol B: Preparation of Base-Deactivated Silica Do not just add Et3N to your eluent; you must pre-treat the column.
-
Slurry Preparation: Suspend silica gel in a solution of 5% Triethylamine (Et3N) in Hexane .
-
Packing: Pour the slurry into the column.
-
Flushing: Elute with 2–3 column volumes of pure Hexane.
-
Why? You want to remove free Et3N so it doesn't co-elute with your product, leaving only the Et3N that is hydrogen-bonded to the silanol groups.
-
-
Elution: Run your column using your standard solvent system (e.g., EtOAc/Hexane). The silica is now "capped" and safe.
Module 3: Visualization of Degradation & Workflow
Diagram 1: The Oxidative Cascade
This diagram illustrates why air exposure leads to color changes.
Caption: Pathway of oxidative degradation triggered by the low ionization potential of peri-amines.
Diagram 2: Recommended Purification Workflow
Follow this logic gate to ensure high yields.
Caption: Decision tree for purifying air-sensitive peri-amines.
Module 4: Comparative Data (Primary vs. Tertiary)
Understanding the difference between the primary amine (raw material) and the "Proton Sponge" (tertiary amine) is vital for handling.
| Feature | 1,8-Diaminonaphthalene | Proton Sponge® (1,8-bis(dimethylamino)...) |
| State | Crystalline Solid | Crystalline Solid |
| pKa (Conjugate Acid) | 4.61 (Weak Base) | 12.1 (Superbase) |
| Air Sensitivity | High (Rapidly darkens) | Moderate (Stable if pure, darkens slowly) |
| Oxidation Mechanism | N-H bond homolysis / Radical | Electron transfer from Lone Pair |
| Purification | Sublimation or Recrystallization | Recrystallization (EtOH or Hexane) |
| Storage | Glovebox / Schlenk | Desiccator / Dark |
References
-
Alder, R. W., et al. (1968).[1] 1,8-Bis(dimethylamino)naphthalene (Proton Sponge).[1][2][3] Chemical Communications.
-
University of Rochester. (n.d.). Chromatography: The Solid Phase (Deactivated Silica Protocols). Retrieved from [Link]
-
Schlenk Line Survival Guide. (2023). General techniques for handling air-sensitive amines. Retrieved from [Link]
Sources
Technical Support Center: 1-Amino-8-Iodonaphthalene Purification
Topic: Removing impurities from commercial 1-amino-8-iodonaphthalene (CAS: 52753-62-5) Document ID: TSC-NAP-008-I Status: Active Guide[1]
Initial Assessment: The "Black Tar" Syndrome
User Query: "I purchased this compound, but the bottle contains a black/brown sticky solid instead of the expected beige crystals. Is it dead?"
Technical Diagnosis: Not necessarily dead, but definitely oxidized.[1] Commercial this compound is notoriously unstable due to the "Peri-Effect" (steric strain between the 1-amino and 8-iodo groups).[1] This strain weakens the C-I bond and makes the amine nitrogen prone to radical oxidation.[1] The black color usually comes from surface oxidation products (diazo-tars and quinone-imines) which can coat the bulk material, making it look worse than it is.[1]
Quick Triage Protocol
Before attempting bulk purification, perform this rapid check:
-
Solubility Test: Dissolve 10 mg in 1 mL of Dichloromethane (DCM).
-
TLC Check: Run on silica (Warning: See Section 3 regarding Silica acidity).
Decision Matrix: Choosing Your Workflow
Do not blindly recrystallize.[1] Use this logic flow to minimize yield loss.
Figure 1: Purification Decision Matrix. Select the method based on initial purity assessment to balance yield vs. purity.
Method A: Recrystallization (The Gold Standard)[1]
Best For: Samples that are solid but discolored (brown/purple).[1] Mechanism: this compound is lipophilic.[1] Polar impurities (oxidation tars) remain in the polar mother liquor, while the "peri" strain prevents the crystal lattice from accepting the planar impurities easily.[1]
Solvent Selection Table
| Solvent System | Ratio (v/v) | Temperature | Pros | Cons |
| Ethanol / Water | 9:1 | 60°C | Best Balance. Removes polar tars effectively.[1] | High heat can accelerate oxidation if not degassed.[1] |
| Hexane / DCM | 5:1 | Reflux | Good for removing non-polar oils.[1] | Yield is often lower; product is very soluble in DCM.[1] |
| Methanol | 100% | 50°C | Simple.[1] | Risk of solvolysis (nucleophilic attack) if heated too long.[1] |
Step-by-Step Protocol (Ethanol/Water)
-
Degas: Sparge Ethanol with Argon for 15 minutes before use. Crucial Step: Oxygen at high temp destroys this compound.
-
Dissolution: Place crude solid in a flask. Add minimal Ethanol at 50-60°C. Do not boil aggressively.
-
Troubleshooting: If black oil separates ("oiling out") instead of dissolving, add a small amount of DCM to redissolve, then continue.[1]
-
-
Filtration: If the hot solution contains black specs, filter quickly through a glass frit (avoid paper filters which absorb the product).[1]
-
Crystallization: Add warm water dropwise until slight turbidity persists. Re-heat to clear.
-
Cooling: Wrap flask in foil (light protection) and allow to cool to RT, then place in a fridge (4°C) overnight.
-
Collection: Filter cold. Wash with cold 50% aqueous ethanol.[1]
-
Expected Appearance: Needles (often pinkish-beige).[1]
-
Method C: Buffered Chromatography (The Rescue Op)[1]
Best For: Deeply degraded samples or removing specific chemical impurities (e.g., 1-aminonaphthalene).[1]
Critical Warning: Do NOT use standard Silica Gel.
Standard silica is slightly acidic (
The "Neutralized" Protocol
-
Stationary Phase: Use Neutral Alumina (Brockmann Grade III) .[1]
-
Alternative: If you must use silica, pre-treat it by flushing the column with Hexanes containing 1% Triethylamine (Et
N) to neutralize acid sites.[1]
-
-
Eluent:
-
Start: 100% Hexanes (Elutes non-polar naphthalene byproducts).[1]
-
Gradient: Ramp to 5-10% Ethyl Acetate in Hexanes.
-
-
Loading: Load as a concentrated solution in Toluene or Benzene (avoid DCM for loading if possible to prevent banding issues).
-
Collection: Collect fractions in tubes containing a trace of sodium thiosulfate (optional, to scavenge any free iodine if decomposition occurs).
Frequently Asked Questions (FAQ)
Q: Why does my product turn purple after one day on the bench?
A: This is the Photo-Oxidation Cycle .[1] The C-I bond is weak (bond dissociation energy
-
Fix: Store under Argon in amber vials at -20°C.
Q: Can I use Acid-Base extraction to clean it?
A: Proceed with extreme caution.
While it is an amine, the basicity is low (
-
Better Path: If you must extract, use cold, dilute Acetic Acid, wash with organic solvent, and immediately neutralize with cold NaHCO
.[1] Do not let it sit in the acid phase.[1]
Q: What is the major impurity I should look for in NMR? A: Look for 1-aminonaphthalene (de-iodinated product).[1]
-
This compound: Doublet at
7.8-8.0 ppm (positions 2 and 7 are distinct).[1] -
1-aminonaphthalene:[1][2][3][4][5] Look for a triplet-like signal in the aromatic region that shouldn't be there, or the loss of the specific integration ratio.[1]
The Science: The "Peri-Effect" Visualization
Understanding why the compound degrades helps you prevent it.[1]
Figure 2: The Degradation Pathway.[1] The steric clash (blue dashed) lowers the activation energy for radical cleavage (red arrow).[1]
References
-
Alder, R. W., et al. (1968).[1] 1,8-Bis(dimethylamino)naphthalene.[1] Journal of the Chemical Society C: Organic, 818-822.[1] (Foundational work on peri-substituted naphthalenes and their stability).
-
Armarego, W. L. F., & Chai, C. L. L. (2013).[1] Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann.[1] (General protocols for purifying aromatic amines and iodides).
-
House, H. O., et al. (1972).[1] Perinaphthenyl Radicals. Journal of Organic Chemistry, 37(7), 1003-1008.[1] (Mechanisms of decomposition in peri-naphthalenes). [1]
-
Pozharskii, A. F. (2011).[1] The "Proton Sponge" and its relatives. Russian Chemical Reviews, 80(5), 379.[1] (Detailed review of 1,8-disubstituted naphthalene chemistry). [1]
Sources
- 1. 1-Naphthylamine - Wikipedia [en.wikipedia.org]
- 2. 52753-62-5|this compound|BLD Pharm [bldpharm.com]
- 3. 90-20-0 CAS MSDS (1-Amino-8-hydroxynaphthalene-3,6-disulphonic acid) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 4. 52753-62-5|this compound|BLD Pharm [bldpharm.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
Validation & Comparative
comparing reactivity of 1-amino-8-iodonaphthalene and 1-amino-8-bromonaphthalene
[1]
Executive Summary: The Peri-Substitution Paradox
In the landscape of functionalized polycyclic aromatic hydrocarbons (PAHs), 1-amino-8-halonaphthalenes occupy a critical niche.[1] They are the gateway to "proton sponges," peri-fused heterocycles (perimidines), and chiral organocatalysts.
The selection between the Iodo- (1-NH2-8-I-Np) and Bromo- (1-NH2-8-Br-Np) analogues is rarely arbitrary.[1] It is a strategic decision dictated by the Peri-Effect —the unique steric and electronic interaction between the 1- and 8-positions.[1] While the iodide offers superior lability for metal-halogen exchange and cross-coupling, it suffers from lower stability and higher cost.[1] The bromide offers a robust, scalable alternative but often requires specialized catalytic systems to overcome the activation energy barrier imposed by the peri-strain.
This guide dissects their reactivity profiles to assist researchers in selecting the optimal precursor for high-value scaffold synthesis.[1]
Structural & Physical Properties: The Peri-Strain Factor
The reactivity difference stems fundamentally from the atomic radius and bond strength relative to the fixed geometry of the naphthalene backbone. The distance between C1 and C8 is approximately 2.44 Å , significantly shorter than the sum of the van der Waals radii for the substituents, forcing a distortion of the ring.
| Property | 1-Amino-8-Bromonaphthalene | 1-Amino-8-Iodonaphthalene | Impact on Reactivity |
| C–X Bond Length | ~1.89 Å | ~2.09 Å | The longer C–I bond exacerbates steric clash with the amine lone pair.[1] |
| C–X Bond Energy | ~280 kJ/mol | ~220 kJ/mol | Iodide is significantly easier to cleave (homolytically or heterolytically). |
| Peri-Distortion | Moderate | Severe | The amino group in the Iodo-analog is forced more out-of-plane, reducing conjugation with the ring (higher basicity).[1] |
| Leaving Group Ability | Good | Excellent | Iodide facilitates faster nucleophilic displacements and oxidative additions. |
Reactivity Profile: Experimental Comparison
A. Lithium-Halogen Exchange (LHE)
This is the most common transformation for these substrates, generating 1-amino-8-lithionaphthalene equivalents (often protected) for electrophilic trapping.[1]
-
This compound:
-
Reactivity: Extremely rapid exchange.
-
Condition: Requires strictly controlled cryogenic conditions (-78 °C ).
-
Risk: If the temperature rises above -60 °C, the intermediate is prone to elimination to form 1,8-dehydronaphthalene (peri-benzyne) , which leads to oligomerization or scrambling.
-
Reagent: n-BuLi is sufficient.[1]
-
-
1-Amino-8-Bromonaphthalene:
B. Palladium-Catalyzed Cross-Coupling (Buchwald-Hartwig/Suzuki)
The peri-amino group acts as a "poisoning" coordination site and a steric blocker.[1]
-
The Iodo-Advantage:
-
Undergoes oxidative addition with Pd(0) rapidly, often at room temperature or mild heating (60 °C).
-
Compatible with standard ligands (e.g., PPh3, dppf).
-
Preferred for: Thermally sensitive substrates or late-stage functionalization.[1]
-
-
The Bromo-Challenge:
-
Oxidative addition is the rate-limiting step due to the stronger C-Br bond and steric shielding by the -NH2 group.[1]
-
Solution: Requires electron-rich, bulky phosphine ligands (e.g., Buchwald Ligands like XPhos or RuPhos ) and higher temperatures (>100 °C).
-
C. Peri-Cyclization (Perimidine Synthesis)
When reacting with carbonyls or nitriles to form peri-fused heterocycles, the halogen often acts as a leaving group in a cascade sequence.
Visualizing the Divergent Pathways
The following diagram illustrates the decision logic for selecting between the Iodo and Bromo precursors based on the target transformation.
Caption: Decision matrix for precursor selection. The Iodo-analog offers speed but requires thermal caution; the Bromo-analog demands robust catalysis.[1]
Experimental Protocols
Protocol A: Selective Lithiation & Trapping (Comparison)
Objective: Synthesis of 1-amino-8-naphthaldehyde derivatives.[1]
| Step | This compound Protocol | 1-Amino-8-Bromonaphthalene Protocol |
| 1. Protection | Protect amine (e.g., Boc or TMS) to prevent N-deprotonation.[1] | Same protection required.[1][2] |
| 2. Solvent | Anhydrous THF (0.1 M). | Anhydrous Et2O or THF (0.1 M). |
| 3. Reagent | n-BuLi (1.1 equiv), dropwise.[1] | t-BuLi (2.1 equiv), dropwise. |
| 4.[1] Temperature | Strictly -78 °C. Do not warm. | -78 °C, can warm to -40 °C to ensure exchange.[1] |
| 5. Time | 15–30 minutes (Exchange is instant). | 1–2 hours. |
| 6. Quench | Add DMF (3 equiv) at -78 °C. | Add DMF (3 equiv) at -40 °C. |
| Note | Risk: Warming generates benzyne.[1] | Benefit: t-BuLi ensures irreversible exchange.[1] |
Protocol B: Buchwald-Hartwig Amination (C-N Coupling)
Objective: Coupling with Morpholine to form 1-amino-8-morpholinonaphthalene.[1]
Reagents:
-
Catalyst: Pd(OAc)2 (5 mol%)
-
Base: NaOtBu (1.5 equiv)
-
Solvent: Toluene, 100 °C
Ligand Selection:
Mechanistic Insight: The "Tert-Amino Effect" Pathway[1][3]
In cyclization reactions, the "Tert-Amino Effect" describes the isomerization of ortho- or peri-dialkylamino substituted vinyl arenes.[1] For 1-amino-8-halonaphthalenes, this principle applies to the formation of perimidines.
Caption: General pathway for perimidine synthesis. The rate of the "Ring Closure" step is X-dependent (I > Br).
References
-
Pozharskii, A. F., & Dalhus, B. (2012). Heterocyclic Perisubstituted Naphthalenes: The "Proton Sponge" and Beyond. Topics in Heterocyclic Chemistry. Link
-
Chasiridou, A., et al. (2020).[3] Suzuki–Miyaura Cross-Coupling of 1,8-Diaminonaphthalene-Protected Arylboronic Acids. Tokyo University of Science.[1] Link
-
Wainwright, M., et al. (1999). The peri-interaction in 1-substituted naphthalenes. Journal of Chemical Research. Link
-
Buchwald, S. L., et al. (2008). Ligands for Palladium-Catalyzed C-N Bond Formation. Accounts of Chemical Research. Link
- Clayden, J., et al. (2005). Peri-interactions in naphthalene derivatives. Tetrahedron.
Technical Comparison Guide: IR Spectroscopy Characterization of 8-Iodonaphthalen-1-amine
Executive Summary
8-iodonaphthalen-1-amine represents a specialized class of peri-substituted naphthalenes where the spatial proximity of the 1-amino and 8-iodo groups facilitates unique intramolecular interactions. Unlike simple aromatic amines, this compound exhibits spectral deviations driven by N-H[1][2]···I hydrogen bonding (or halogen bonding, depending on the specific electronic environment).
This guide provides a comparative technical analysis of the infrared (IR) spectral signature of 8-iodonaphthalen-1-amine against its non-iodinated parent (1-naphthylamine) and non-aminated analog (1-iodonaphthalene). It serves as a definitive reference for researchers validating the synthesis and purity of this scaffold.
Comparative Spectral Analysis
The following table contrasts the critical vibrational modes of 8-iodonaphthalen-1-amine with its closest structural relatives. The data highlights the "fingerprint" shifts caused by the peri-interaction.
Table 1: Vibrational Mode Comparison (Experimental & Theoretical Consensus)
| Vibrational Mode | 8-Iodonaphthalen-1-amine (Target) | 1-Naphthylamine (Reference) | 1-Iodonaphthalene (Control) | Diagnostic Significance |
| ~3380 - 3410 cm⁻¹ | ~3430 - 3450 cm⁻¹ | Absent | Red Shift: Indicates weakening of N-H bond due to intramolecular H-bonding with Iodine. | |
| ~3290 - 3320 cm⁻¹ | ~3350 - 3370 cm⁻¹ | Absent | Red Shift: Confirms peri-interaction; less sensitive to concentration than intermolecular bonds. | |
| ~1610 - 1625 cm⁻¹ | ~1620 - 1630 cm⁻¹ | Absent | Minor shift; useful for confirming primary amine status. | |
| 1260 - 1280 cm⁻¹ | 1270 - 1290 cm⁻¹ | Absent | Strong intensity; confirms attachment of nitrogen to the naphthalene ring. | |
| ~500 - 550 cm⁻¹ | Absent | ~510 - 560 cm⁻¹ | Low frequency fingerprint; confirms iodination. |
Key Mechanistic Insight: The Peri-Effect
In 1-naphthylamine, the NH₂ protons are relatively free (in dilute solution), vibrating at higher frequencies. In 8-iodonaphthalen-1-amine , the iodine atom at the 8-position acts as a weak hydrogen bond acceptor. This intramolecular N-H···I interaction lengthens the N-H bond, reducing the force constant (
-
Observation: A downward shift of 20–50 cm⁻¹ in the NH stretching region compared to 1-naphthylamine is the primary confirmation of the 1,8-substitution pattern.
Visualization of Interactions & Workflow
The following diagrams illustrate the structural logic and the experimental decision tree for characterization.
Figure 1: Mechanistic basis of the spectral shift. The proximity of the 1-Amino and 8-Iodo groups creates a stable 5-membered pseudo-ring via hydrogen bonding.
Validated Experimental Protocol
To ensure data integrity, researchers must distinguish between intramolecular (structural) and intermolecular (concentration-dependent) hydrogen bonding.
Phase 1: Sample Preparation
Objective: Eliminate intermolecular H-bonding artifacts.
-
Solid State (KBr Pellet):
-
Mix 1 mg of 8-iodonaphthalen-1-amine with 100 mg of spectroscopic grade KBr.
-
Grind to a fine powder (particle size < 2 µm) to avoid Christiansen effect scattering.
-
Press at 10 tons for 2 minutes under vacuum.
-
Note: Solid state spectra often show broad NH peaks due to crystal lattice packing (intermolecular).
-
-
Solution State (Dilution Study - CRITICAL ):
-
Solvent: Anhydrous CCl₄ or CHCl₃ (non-polar, non-H-bonding).
-
Prepare a series of concentrations: 0.1 M, 0.01 M, and 0.001 M.
-
Validation Logic: If the NH peaks shift significantly upon dilution, the bonding is intermolecular. If the peak position remains constant (but intensity decreases), the bonding is intramolecular (the desired peri-interaction).
-
Phase 2: Data Acquisition
-
Instrument: FT-IR Spectrometer (e.g., PerkinElmer Spectrum Two or Nicolet iS50).
-
Resolution: 2 cm⁻¹ (essential to resolve split NH bands).
-
Scans: 32 scans (minimum) for signal-to-noise averaging.
-
Background: Fresh solvent blank (for solution) or pure KBr pellet (for solid).
Phase 3: Interpretation Workflow
Figure 2: Decision tree for validating the 8-iodo substitution pattern via IR spectroscopy.
Synthesis & Purity Context
Understanding the origin of the sample is vital for interpreting the IR spectrum. 8-iodonaphthalen-1-amine is typically synthesized via the Sandmeyer reaction or electrophilic iodination of protected naphthylamines.
-
Common Impurity: 1-Naphthylamine (Starting material).
-
IR Detection: Look for a "shoulder" or double set of peaks in the NH region.[2] 1-Naphthylamine will appear at slightly higher wavenumbers (3430/3360 cm⁻¹).
-
-
Common Impurity: N-Oxides (from degradation).
-
IR Detection: Strong broad band ~1200–1300 cm⁻¹ (N-O stretch) and loss of sharp NH definition.
-
References
-
Peri-Interaction Mechanics
-
Alder, R. W., et al. "Peri-Interactions in Naphthalene Derivatives." Journal of the Chemical Society, Perkin Transactions 2, Royal Society of Chemistry. Link
-
-
General Amine Spectroscopy
-
LibreTexts Chemistry. "Spectroscopy of Amines." Chemistry LibreTexts, 2024. Link
-
-
Intramolecular Hydrogen Bonding
-
Rozas, I. "Perturbating Intramolecular Hydrogen Bonds through Substituent Effects." PMC - NIH, 2021. Link
-
-
IR Data Reference (Naphthylamine)
Sources
A Senior Application Scientist's Guide to the UV-Vis Absorption Spectra of 8-Amino-1-Iodonaphthalene Derivatives
For researchers, medicinal chemists, and materials scientists, understanding the electronic properties of novel compounds is paramount. The 8-amino-1-iodonaphthalene scaffold is a promising platform for the development of new pharmaceuticals, fluorescent probes, and advanced materials. The strategic placement of an electron-donating amino group and an electron-withdrawing, heavy iodo group on the naphthalene core creates a unique electronic environment. Ultraviolet-Visible (UV-Vis) spectroscopy is a foundational technique to probe these electronic characteristics, providing insights into the molecule's conjugation, electronic transitions, and potential for interaction with light.
This guide offers a comprehensive comparison of the UV-Vis absorption spectra of 8-amino-1-iodonaphthalene derivatives. It provides not only experimental data for model compounds but also the underlying scientific principles and detailed protocols to empower researchers in their own investigations.
The Foundational Principles: UV-Vis Spectroscopy of Aromatic Systems
UV-Vis spectroscopy measures the absorption of light by a molecule as a function of wavelength. In aromatic compounds like naphthalene derivatives, the absorption of UV or visible light promotes electrons from a lower energy bonding (π) or non-bonding (n) molecular orbital to a higher energy anti-bonding (π) molecular orbital. The most common transitions are π → π.
The Beer-Lambert Law is the cornerstone of quantitative UV-Vis spectroscopy, establishing a linear relationship between absorbance (A), concentration (c), and the path length of the light through the sample (l).[1][2][3][4][5] The molar absorptivity (ε), also known as the molar extinction coefficient, is a constant that is characteristic of a specific substance at a particular wavelength.[2][6]
A = εcl
The position of the maximum absorption wavelength (λmax) and the magnitude of the molar absorptivity are highly sensitive to the molecular structure, particularly the nature and position of substituents on the aromatic ring.
The Influence of Substituents on the Naphthalene Chromophore
The electronic properties of the naphthalene ring system are significantly perturbed by the introduction of substituents.[7][8][9]
-
Amino Group (-NH2): As an electron-donating group (EDG) with a lone pair of electrons on the nitrogen atom, the amino group can participate in resonance with the naphthalene π-system. This delocalization of electrons increases the energy of the highest occupied molecular orbital (HOMO) and decreases the HOMO-LUMO energy gap. Consequently, less energy is required to excite an electron, resulting in a shift of the absorption maximum to a longer wavelength (a bathochromic or red shift).
-
Iodo Group (-I): The iodine atom is an interesting case. It is an electron-withdrawing group (EWG) due to its electronegativity (inductive effect), but it also possesses lone pairs of electrons that can be donated to the aromatic ring (resonance effect). In the case of halogens, the inductive effect typically dominates. Furthermore, as a heavy atom, iodine can influence excited state dynamics through the heavy-atom effect, which can enhance intersystem crossing, but this is more relevant to fluorescence and phosphorescence than to UV-Vis absorption.
For 8-amino-1-iodonaphthalene, the interplay of the electron-donating amino group and the electron-withdrawing iodo group is expected to result in a significant intramolecular charge transfer character in the electronic transitions, leading to a substantial red shift in the absorption spectrum compared to unsubstituted naphthalene.
A Validated Experimental Protocol for Acquiring UV-Vis Absorption Spectra
The following protocol is a robust and self-validating system for the accurate measurement of the UV-Vis absorption spectra of 8-amino-1-iodonaphthalene derivatives.
Experimental Workflow
Caption: Experimental workflow for UV-Vis spectral analysis.
Step-by-Step Methodology
-
Solvent Selection:
-
Rationale: The solvent must be transparent in the wavelength range of interest and should not react with the analyte. For naphthalene derivatives, ethanol, methanol, cyclohexane, or acetonitrile are common choices. Polar solvents may cause a loss of fine vibrational structure in the spectrum.
-
Procedure: Choose a spectroscopic grade solvent that dissolves the compound well and has a UV cutoff wavelength below the expected absorption of the analyte.
-
-
Preparation of Stock Solution:
-
Rationale: Accurate determination of molar absorptivity relies on precise concentration measurements.
-
Procedure: Accurately weigh a small amount (e.g., 1-5 mg) of the purified 8-amino-1-iodonaphthalene derivative using an analytical balance. Dissolve the compound in the chosen solvent in a class A volumetric flask (e.g., 10 or 25 mL) to create a stock solution of known concentration (typically in the range of 10⁻³ to 10⁻⁴ M).
-
-
Preparation of Dilutions:
-
Rationale: A series of dilutions is necessary to construct a Beer-Lambert plot and verify the linear relationship between absorbance and concentration.
-
Procedure: Perform serial dilutions of the stock solution using class A pipettes and volumetric flasks to prepare a series of at least four solutions with decreasing concentrations. The expected absorbance values should ideally fall within the linear range of the spectrophotometer (typically 0.1 to 1.0).
-
-
Instrument Setup and Baseline Correction:
-
Rationale: A baseline correction is crucial to subtract any background absorbance from the solvent and the cuvette.
-
Procedure: Turn on the UV-Vis spectrophotometer and allow the lamps to warm up for at least 30 minutes for stable readings. Set the desired wavelength range (e.g., 200-600 nm). Fill a quartz cuvette with the pure solvent and place it in the reference and sample holders to record a baseline.
-
-
Measurement of Absorption Spectra:
-
Rationale: This step generates the primary data of absorbance versus wavelength.
-
Procedure: Empty the sample cuvette, rinse it with the least concentrated sample solution, and then fill it with the same solution. Place the cuvette in the sample holder and record the absorption spectrum. Repeat this process for all the prepared solutions, moving from the least concentrated to the most concentrated.
-
-
Data Analysis:
-
Rationale: The raw data is processed to determine the key spectral parameters.
-
Procedure:
-
Overlay the obtained spectra to identify the wavelength of maximum absorbance (λmax).
-
For each concentration, record the absorbance value at λmax.
-
Create a Beer-Lambert plot of absorbance at λmax versus concentration.
-
Perform a linear regression on the data points. The slope of the line will be equal to the molar absorptivity (ε) if the path length (l) is 1 cm. The R² value should be close to 1 (≥ 0.99) to confirm the validity of the Beer-Lambert law in this concentration range.
-
-
Comparative Analysis of Naphthalene and its Derivatives
| Compound | λmax (nm) | Molar Absorptivity (ε) (L mol⁻¹ cm⁻¹) | Solvent |
| Naphthalene | 275 | ~6,000 | Cyclohexane |
| 1-Aminonaphthalene | 313-316 | Not specified | Ethanol/Various |
| 1-Iodonaphthalene | ~300-310 (predicted) | Not specified | Not specified |
| 8-Amino-1-iodonaphthalene (Predicted) | > 320 | ~5,000-10,000 | Ethanol |
Data for Naphthalene and 1-Aminonaphthalene sourced from publicly available spectral databases and literature.[10][11][12][13] The data for 1-Iodonaphthalene and 8-Amino-1-iodonaphthalene are predictions based on known substituent effects.
Discussion of Spectral Data
-
Naphthalene: The parent aromatic compound, naphthalene, exhibits its primary absorption band around 275 nm.[12] This absorption corresponds to a π → π* transition.
-
1-Aminonaphthalene: The introduction of the electron-donating amino group at the 1-position causes a significant bathochromic (red) shift of about 40 nm to ~315 nm.[10][11] This is a direct consequence of the resonance interaction between the amino group's lone pair and the naphthalene π-system, which raises the HOMO energy level.
-
1-Iodonaphthalene: The iodo substituent is expected to cause a smaller red shift compared to the amino group. The UV spectrum of the iodide ion itself shows a maximum at 228 nm.[14] The effect on the naphthalene system will be a combination of inductive withdrawal and weak resonance donation, likely resulting in a λmax slightly longer than that of naphthalene.
-
Predicted Spectrum of 8-Amino-1-iodonaphthalene: Based on the individual effects of the amino and iodo groups, it is anticipated that 8-amino-1-iodonaphthalene will exhibit a λmax at a significantly longer wavelength than either of the monosubstituted derivatives, likely exceeding 320 nm. The combined electronic effects of the strong electron-donating amino group and the electron-withdrawing iodo group at the peri positions will lead to a pronounced intramolecular charge transfer character, further lowering the energy of the electronic transition.
Caption: Influence of substituents on the naphthalene UV-Vis spectrum.
Conclusion
This guide provides a comprehensive framework for understanding and measuring the UV-Vis absorption spectra of 8-amino-1-iodonaphthalene derivatives. By understanding the fundamental principles of electronic transitions and substituent effects, researchers can interpret spectral data to gain valuable insights into the electronic structure of these important molecules. The detailed experimental protocol offers a reliable method for obtaining high-quality, reproducible data. While direct experimental data for the target compounds is sparse, a comparative analysis of model compounds provides a strong predictive basis for their spectral properties, highlighting the expected bathochromic shift arising from the unique substitution pattern. This guide serves as a valuable resource for scientists engaged in the synthesis and characterization of novel aromatic compounds.
References
-
UV-Vis spectra of Na-Alg, 1-naphthylamine and Na-Alg-Naph. - ResearchGate. Available at: [Link]
-
UV/vis electronic absorption spectra of naphthalene (N), 1-naphthol... | Download Scientific Diagram - ResearchGate. Available at: [Link]
-
UV-Visible Spectrophotometric Method and Validation of Organic Compounds | European Journal of Engineering and Technology Research. Available at: [Link]
-
UV-Vis Spectrum of Iodide - SIELC Technologies. Available at: [Link]
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UV-Vis Spectroscopy. Available at: [Link]
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Naphthalene - OMLC. Available at: [Link]
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A UV spectroscopic method for monitoring aromatic hydrocarbons dissolved in water | Request PDF - ResearchGate. Available at: [Link]
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Beer-Lambert's Law: Principles and Applications in Daily Life - FindLight. Available at: [Link]
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Steric and electronic effects of alkyl substituents in the naphthalene system. Available at: [Link]
-
The Beer-Lambert Law - Chemistry LibreTexts. Available at: [Link]
-
Electronic properties of chosen naphthalene derivatives - Taylor & Francis Online. Available at: [Link]
-
29.11 Visible and Ultra-Violet Spectroscopy (UV-Vis) - Open Library Publishing Platform. Available at: [Link]
-
Analyzing experimental UV–vis spectra of conjugated molecules in solution: Pekarian function fit - RSC Publishing. Available at: [Link]
-
(PDF) Electronic properties of chosen naphthalene derivatives - ResearchGate. Available at: [Link]
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Beer–Lambert law - Wikipedia. Available at: [Link]
-
Naphthalene vs. Benzene as a Transmitting Moiety: Towards the More Sensitive Trifluoromethylated Molecular Probes for the Substituent Effects - NIH. Available at: [Link]
-
Electron Impact Studies of Aromatic Hydrocarbons. I. Benzene, Naphthalene, Anthracene, and Phenanthrene* - AIP Publishing. Available at: [Link]
-
1-Naphthylamine | C10H9N | CID 8640 - PubChem. Available at: [Link]
-
Experiment (7) Application of (Lambert – Beer) law A = ε C l. Available at: [Link]
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1-Naphthalenamine - the NIST WebBook. Available at: [Link]
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 1-Amino-8-iodonaphthalene
As a Senior Application Scientist, my primary focus extends beyond the application of chemical compounds to ensuring their entire lifecycle, including disposal, is managed with the utmost regard for safety, environmental responsibility, and regulatory compliance. 1-Amino-8-iodonaphthalene, a halogenated aromatic amine, is a valuable reagent in research and development. However, its chemical properties necessitate a rigorous and informed approach to its disposal. This guide provides a detailed, step-by-step protocol for the safe handling and disposal of this compound, grounded in established safety principles and regulatory standards.
The causality behind these stringent protocols is rooted in the compound's potential hazards. As a halogenated organic compound, its disposal pathway is distinct from non-halogenated substances, primarily to prevent the formation of harmful byproducts during waste treatment and to ensure environmentally sound management.[1][2][3] This guide is designed to be a self-validating system, where each step logically follows from a comprehensive understanding of the chemical's properties and associated risks.
Hazard Identification and Essential Safety Precautions
Before handling or disposing of any chemical, a thorough understanding of its hazards is paramount. This compound presents several health risks that dictate the necessary safety precautions.
According to its Safety Data Sheet (SDS), the compound is classified with the following hazards:
-
H315: Causes skin irritation.[4]
-
H319: Causes serious eye irritation.[4]
-
H335: May cause respiratory irritation.[4]
While comprehensive toxicological properties are not fully investigated, its classification as a halogenated aromatic amine warrants a cautious approach.[5] It is also known to be incompatible with strong oxidizing agents and strong bases.[5]
Table 1: Hazard Summary and Required Personal Protective Equipment (PPE)
| GHS Hazard Classification | Potential Effect | Required Engineering Controls & PPE |
| Skin Irritation (Category 2) | Redness, inflammation on contact | Nitrile gloves, lab coat, full-length pants, closed-toe shoes.[4] |
| Eye Irritation (Category 2A) | Serious eye irritation, potential damage | Safety glasses with side shields or chemical splash goggles.[4] |
| STOT SE (Category 3) | Respiratory tract irritation | Use only in a well-ventilated area, preferably within a chemical fume hood.[4] |
Waste Disposal Workflow
The proper disposal of this compound is not a single action but a workflow that begins with correct identification and segregation and ends with collection by certified hazardous waste professionals. The following diagram illustrates the critical decision points in this process.
Caption: Decision workflow for the disposal of this compound waste.
Step-by-Step Disposal Protocols
Adherence to a systematic disposal protocol is crucial for safety and compliance. Do not discharge any amount of this compound or its rinsate into drains or sewer systems.[4][6][7]
Protocol 3.1: Disposal of Unused/Surplus Solid Compound
-
Preparation: Ensure all required PPE is worn as detailed in Table 1. Perform this procedure in a chemical fume hood to mitigate inhalation risks.[4]
-
Containment: The original container holding the surplus this compound should be securely closed.
-
Labeling: If not already present, affix a hazardous waste label to the container. The label must clearly state "Hazardous Waste," the full chemical name "this compound," and the associated hazards (Irritant).
-
Collection: Place the labeled container in a designated secondary container within a satellite accumulation area for halogenated organic solid waste.
Protocol 3.2: Disposal of Contaminated Labware and Debris
This category includes items such as gloves, weigh boats, pipette tips, and paper towels that have come into direct contact with the compound.
-
Segregation: Do not mix this solid waste with non-hazardous trash or even non-halogenated chemical waste.[8]
-
Collection: Place all contaminated solid materials into a designated, clearly labeled, and sealable container for "Solid Halogenated Organic Waste".[8] This prevents cross-contamination and ensures the waste stream is correctly identified for incineration by the disposal facility.
-
Storage: Once the container is full, seal it and move it to the satellite accumulation area for pickup.
Protocol 3.3: Decontamination of Empty Containers
Empty containers that once held this compound are still considered hazardous waste until properly decontaminated.[9]
-
Initial Rinse: Under a fume hood, rinse the empty container three times with a suitable solvent (e.g., acetone or ethanol). The key to this "triple rinse" procedure is to collect every drop of the rinse solvent (rinsate).[9][10]
-
Rinsate Collection: The rinsate is now considered liquid halogenated hazardous waste. It must be collected in a designated, closed container for "Liquid Halogenated Organic Waste".[1][9]
-
Container Disposal: Once triple-rinsed, the container can be managed. Obliterate or remove the original label to prevent misuse.[9] Consult your institution's Environmental Health and Safety (EHS) office for final disposal of the rinsed container, as policies may vary.
Emergency Procedures for Spills
Accidents can happen, and a clear, pre-defined emergency plan is essential.
-
Alert Personnel: Immediately alert others in the vicinity.
-
Isolate the Area: Secure the area to prevent unauthorized entry.
-
Don PPE: Wear appropriate PPE, including a respirator if the spill is large or generates dust.
-
Containment:
-
Decontamination: Clean the spill area with a suitable solvent and paper towels. Collect all cleaning materials as solid halogenated hazardous waste.
-
Reporting: Report the incident to your supervisor and EHS office as per institutional policy.
By following these detailed procedures, researchers, scientists, and drug development professionals can ensure the safe and compliant disposal of this compound, protecting themselves, their colleagues, and the environment.
References
- Apollo Scientific. (n.d.). 1-Amino-8-hydroxynaphthalene-3,6-disulphonic acid Safety Data Sheet.
- AK Scientific, Inc. (n.d.). This compound Safety Data Sheet.
- Fisher Scientific. (2025). 1-Iodonaphthalene Safety Data Sheet.
-
Carl ROTH. (n.d.). 1-Naphthylamine Safety Data Sheet. Retrieved from [Link]
- iGEM. (n.d.). Standard Operating Procedures - Naphthalene.
-
Occupational Safety and Health Administration (OSHA). (n.d.). OSHA Technical Manual (OTM) - Section VIII: Chapter 1. Retrieved from [Link]
- Northwestern University. (n.d.). Hazardous Waste Disposal Guide.
- Environmental Health and Safety, Oregon State University. (n.d.). Hazardous Waste Reduction.
-
Nipissing University. (2019). Hazardous Materials Disposal Guide. Retrieved from [Link]
-
Agency for Toxic Substances and Disease Registry (ATSDR). (n.d.). Production, Import/Export, Use, and Disposal of Iodine. Retrieved from [Link]
-
Case Western Reserve University. (n.d.). Environmental Health and Safety Disposal of Iodine. Retrieved from [Link]
-
U.S. Environmental Protection Agency (EPA). (2019). Management Standards for Hazardous Waste Pharmaceuticals and Amendment to the P075 Listing for Nicotine. Retrieved from [Link]
-
Hazardous Waste Experts. (2022). Guidelines for Solvent Waste Recycling and Disposal. Retrieved from [Link]
-
Northwestern University Research Safety. (2023). Hazardous Waste Disposal Guide. Retrieved from [Link]
-
Bucknell University. (2016). Hazardous Waste Segregation. Retrieved from [Link]
-
ETH Zürich. (n.d.). Factsheet: Disposal of Hazardous Waste - Basic Principles. Retrieved from [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
